molecular formula C24H30N10O6S B12413791 Purinostat mesylate

Purinostat mesylate

Katalognummer: B12413791
Molekulargewicht: 586.6 g/mol
InChI-Schlüssel: QTSZBNQPNSJXAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Purinostat mesylate is a novel small-molecule compound characterized as a highly potent and selective inhibitor of Class I and IIb histone deacetylases (HDACs) . Its selective mechanism differentiates it from pan-HDAC inhibitors, leading to a distinct biological profile. Preclinical studies demonstrate its robust antitumor activity by inducing apoptosis and suppressing key survival proteins in cancer cells . Research indicates particular efficacy in models of B-cell malignancies. It has shown promising activity in BCR-ABL-induced B-cell acute lymphoblastic leukemia (B-ALL), including cases resistant to tyrosine kinase inhibitors (TKIs), by downregulating BCR-ABL and c-MYC expression . Furthermore, in relapsed/refractory lymphoma models, such as diffuse large B-cell lymphoma (DLBCL), this compound has exhibited significant anti-tumor effects . Beyond direct anti-cancer activity, bulk and single-cell RNA sequencing analyses suggest that this compound can remodel the tumor microenvironment by enhancing monocyte- and T cell-mediated immune responses, offering a potential strategy for combination therapies . To address its poor water solubility, an injectable formulation has been developed using a hydroxypropyl-β-cyclodextrin (HP-β-CD) complex, which significantly improves solubility and enables intravenous administration for preclinical research . The development status of this compound underscores its research value. As of the latest data, it has entered Phase 3 clinical trials in China for relapsed/refractory diffuse large B-cell lymphoma and Phase 2 trials for other indications, including peripheral T-cell lymphoma . This product is intended for research purposes only and is not for human diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C24H30N10O6S

Molekulargewicht

586.6 g/mol

IUPAC-Name

2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C23H26N10O3.CH4O3S/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33;1-5(2,3)4/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34);1H3,(H,2,3,4)

InChI-Schlüssel

QTSZBNQPNSJXAC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)N)CN(C)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Purinostat Mesylate: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Purinostat mesylate, a potent and selective inhibitor of histone deacetylases (HDACs). This document details its target protein binding affinities, the experimental methodologies used to determine these affinities, and the key signaling pathways modulated by its activity.

Core Principles: Targeting Histone Deacetylases

This compound is a hydroxamic acid-based HDAC inhibitor that demonstrates high selectivity for Class I and Class IIb HDACs.[1][2][3] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and induces cellular responses such as apoptosis and cell cycle arrest in cancer cells.[1]

Quantitative Analysis of Target Protein Binding Affinity

The binding affinity of this compound for various HDAC isoforms has been quantified using in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being the primary metric. The following table summarizes the reported IC50 values.

Target ProteinIC50 (nM)HDAC Class
HDAC10.81[1][2]Class I
HDAC21.4[1][2]Class I
HDAC31.7[1][2]Class I
HDAC83.8[1][2]Class I
HDAC611.5[1][2]Class IIb
HDAC101.1[1][2]Class IIb
HDAC41072[1][2]Class IIa
HDAC5426[1][2]Class IIa
HDAC7690[1][2]Class IIa
HDAC9622[1][2]Class IIa
HDAC113348[1][2]Class IV

Experimental Protocols: Determining Binding Affinity

The determination of IC50 values for this compound is typically achieved through a fluorometric enzymatic assay. The following is a generalized protocol based on standard methodologies for assessing HDAC inhibition.

Fluorometric HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-based buffer with salts and a reducing agent)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Stop solution (e.g., a broad-spectrum HDAC inhibitor like Trichostatin A)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in assay buffer from the DMSO stock. A DMSO-only control is also prepared.

  • Enzyme Reaction:

    • Add the diluted this compound or DMSO control to the wells of the 96-well plate.

    • Add the recombinant HDAC enzyme to each well and incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the deacetylase reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Reaction Termination and Signal Development:

    • Stop the enzymatic reaction by adding the stop solution.

    • Add the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC).

    • Incubate at 37°C for a short period (e.g., 15 minutes) to allow for complete development of the fluorescent signal.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percentage of HDAC activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental workflow and the biological impact of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Serial Dilution of This compound Incubation Inhibitor-Enzyme Incubation Compound_Prep->Incubation Enzyme_Prep HDAC Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction_Start Add Substrate & Incubate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Stop_Reaction Add Stop Solution Reaction_Start->Stop_Reaction Develop_Signal Add Developer Stop_Reaction->Develop_Signal Read_Fluorescence Measure Fluorescence Develop_Signal->Read_Fluorescence Data_Normalization Data Normalization Read_Fluorescence->Data_Normalization IC50_Calculation IC50 Calculation Data_Normalization->IC50_Calculation

Caption: Workflow for Fluorometric HDAC Inhibition Assay.

G cluster_cellular_effects Cellular Effects Purinostat This compound HDACs HDACs (Class I & IIb) Purinostat->HDACs Inhibition Acetylation Increased Acetylation Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., HSP90) HDACs->NonHistone Deacetylation Chromatin Chromatin Relaxation Acetylation:s->Chromatin:n Gene_Expression Altered Gene Expression Acetylation:s->Gene_Expression:n Chromatin:s->Gene_Expression:n BCR_ABL BCR-ABL (Downregulation) Gene_Expression:s->BCR_ABL:n cMYC c-MYC (Downregulation) Gene_Expression:s->cMYC:n Apoptosis Apoptosis BCR_ABL:s->Apoptosis:n cMYC:s->Apoptosis:n CellCycleArrest Cell Cycle Arrest (G0/G1) cMYC:s->CellCycleArrest:n

Caption: this compound's Mechanism of Action.

Downstream Signaling Effects

The inhibition of HDACs by this compound initiates a cascade of downstream events that contribute to its anti-cancer activity. A key mechanism is the disruption of oncogenic signaling pathways. In hematological malignancies such as Chronic Myeloid Leukemia (CML) and B-cell Acute Lymphoblastic Leukemia (B-ALL), this compound has been shown to downregulate the expression of critical oncoproteins like BCR-ABL and c-MYC.[4][5][6]

The downregulation of BCR-ABL, a constitutively active tyrosine kinase that drives CML, is a significant contributor to the therapeutic effect of this compound. Similarly, the reduction of c-MYC, a transcription factor that promotes cell proliferation and inhibits differentiation, leads to cell cycle arrest and apoptosis.[7][8] Furthermore, this compound has been observed to decrease the levels of Heat Shock Protein 90 (HSP90), a chaperone protein that is crucial for the stability and function of numerous oncoproteins, including BCR-ABL.[1] This multi-pronged attack on key cancer-driving pathways underscores the therapeutic potential of this compound.

References

Purinostat Mesylate: A Technical Guide to its Mechanism and Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinostat mesylate is a novel, highly selective, and potent small-molecule inhibitor of Class I and Class IIb histone deacetylases (HDACs). By modulating the epigenetic landscape of cancer cells, it represents a promising therapeutic agent in hematological malignancies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on histone acetylation, downstream cellular pathways, and relevant experimental protocols for its study.

Introduction: The Role of Histone Acetylation in Oncology

Gene expression is intricately regulated by the dynamic structuring of chromatin. A key post-translational modification governing this process is the acetylation of lysine residues on histone tails. This modification is balanced by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2]

  • Histone Acetyltransferases (HATs): Add acetyl groups, neutralizing the positive charge of lysine residues. This leads to a more relaxed chromatin structure (euchromatin), facilitating the binding of transcription factors and promoting gene expression.[2]

  • Histone Deacetylases (HDACs): Remove acetyl groups, restoring the positive charge of lysine. This results in a more condensed chromatin structure (heterochromatin), generally leading to transcriptional repression.[2]

In many cancers, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes and promoting oncogenesis.[1][3] HDAC inhibitors (HDACis) aim to counteract this by preventing the deacetylation of histones, thereby restoring the expression of these suppressed genes.[4] this compound is a next-generation HDACi designed for high selectivity and potency against specific HDAC isoforms implicated in cancer.[5][6]

Mechanism of Action of this compound

This compound is classified as a selective inhibitor of Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10) enzymes.[4][7][8] Its inhibitory action leads to the accumulation of acetylated histones (hyperacetylation), which in turn reactivates the transcription of silenced tumor suppressor genes.[4] This restored gene expression triggers several anti-tumor mechanisms, including cell cycle arrest, induction of apoptosis, and modulation of immune responses.[3][9]

HDAC_Inhibition cluster_0 Normal Cell (Gene Silencing) cluster_1 Cancer Cell Treated with this compound HDAC HDAC (e.g., Class I, IIb) Acetyl Acetyl Group HDAC->Acetyl Removes Histone_D Histone Tail (Acetylated) Histone_D->Acetyl DNA_C Condensed Chromatin (Transcription OFF) Histone_D->DNA_C Leads to PM This compound HDAC_I HDAC (Inhibited) PM->HDAC_I Inhibits Histone_A Histone Tail (Hyperacetylated) DNA_O Open Chromatin (Transcription ON) Histone_A->DNA_O Leads to

Fig. 1: Mechanism of HDAC Inhibition by this compound.

Quantitative Data

In Vitro HDAC Inhibitory Activity

Biochemical assays demonstrate that this compound potently inhibits Class I and IIb HDAC enzymes at low nanomolar concentrations. Its selectivity is highlighted by significantly higher IC50 values for other HDAC classes.

HDAC IsoformClassIC50 (nM)
HDAC1I0.81[8]
HDAC2I1.4[8]
HDAC3I1.7[8]
HDAC8I3.8[8]
HDAC6IIb11.5[8]
HDAC10IIb1.1[8]
HDAC4IIa1072[8]
HDAC5IIa426[8]
Table 1: this compound IC50 Values for HDAC Isoforms.
Clinical Efficacy in Hematological Malignancies

Clinical trials have evaluated this compound in patients with relapsed or refractory (r/r) lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL). The data show significant anti-tumor activity.

Trial PhaseDiseaseDose (mg/m²)NORR (%)CR (%)PR (%)Median PFS (months)
Phase Ir/r Lymphoma8.4 - 11.21656.2[10]18.75 (3/16)12.5 (2/16)-
Phase IIar/r DLBCL8.41566.7[11]6.7 (1/15)60 (9/15)4.3[11]
Phase IIar/r DLBCL11.21376.9[11]30.8 (4/13)46.2 (6/13)4.3[11]
Phase IIbr/r DLBCL11.24360.5[12][13]20.9 (9/43)39.5 (17/43)6.2[13]
Table 2: Summary of Clinical Trial Results for this compound. (ORR: Overall Response Rate; CR: Complete Response; PR: Partial Response; PFS: Progression-Free Survival)

Downstream Signaling and Cellular Effects

The inhibition of HDACs by this compound initiates a cascade of downstream events that collectively contribute to its anti-cancer activity. This includes the downregulation of key oncogenic proteins and the activation of tumor-suppressive pathways.

Downstream_Effects cluster_proteins Oncogenic Protein Downregulation cluster_outcomes Cellular Outcomes PM This compound HDAC HDAC I & IIb Inhibition PM->HDAC Acetylation Histone Hyperacetylation HDAC->Acetylation cMYC c-MYC HDAC->cMYC Represses EZH2 EZH2 HDAC->EZH2 Represses BCR_ABL BCR-ABL HDAC->BCR_ABL Represses BetaCatenin β-Catenin HDAC->BetaCatenin Represses Immune Immune Response (MHC I/II Up-regulation) HDAC->Immune Stimulates TSG Tumor Suppressor Gene Re-expression Acetylation->TSG Apoptosis Apoptosis Induction TSG->Apoptosis CellCycle Cell Cycle Arrest (G0/G1) TSG->CellCycle cMYC->Apoptosis cMYC->CellCycle EZH2->Apoptosis EZH2->CellCycle BCR_ABL->Apoptosis BCR_ABL->CellCycle BetaCatenin->Apoptosis BetaCatenin->CellCycle

Fig. 2: Downstream Signaling Pathways Modulated by this compound.

Key downstream effects include:

  • Downregulation of Oncogenes: this compound has been shown to significantly downregulate the expression of critical survival proteins in cancer cells, including c-MYC, EZH2, mutated p53, BCR-ABL, and β-Catenin.[5][7][9][11]

  • Induction of Apoptosis: By re-expressing pro-apoptotic genes and repressing anti-apoptotic factors, the compound effectively induces programmed cell death in malignant cells.[7][9]

  • Cell Cycle Arrest: Treatment leads to a halt in the cell cycle, primarily at the G0/G1 phase, preventing cancer cell proliferation.[6]

  • Immune Modulation: Studies indicate that this compound can up-regulate the expression of MHC Class I and II molecules on tumor cells, potentially enhancing their recognition and elimination by the immune system.[3][11]

Experimental Protocols

To assess the activity of this compound, a series of in vitro and cellular assays are required. The following are generalized protocols for key experiments.

Western Blot for Histone Acetylation

This protocol is used to qualitatively and semi-quantitatively measure the increase in acetylated histones following treatment.

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., K562, LAMA84) at an appropriate density.[6] Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).

  • Histone Extraction: Harvest cells and isolate nuclei. Extract histone proteins using an acid extraction method (e.g., with 0.2 M H₂SO₄).

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard assay (e.g., Bradford or BCA).

  • SDS-PAGE and Transfer: Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a loading control (e.g., anti-Total Histone H3).[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the signal for acetylated histones relative to the total histone control indicates HDAC inhibition.

Colorimetric HDAC Activity Assay

This in vitro assay directly measures the enzymatic activity of HDACs in the presence of an inhibitor.[15]

  • Sample Preparation: Use nuclear extracts from treated/untreated cells or recombinant HDAC enzymes.

  • Assay Reaction:

    • To a 96-well plate, add nuclear extract or recombinant enzyme.

    • Add this compound at a range of concentrations to determine the IC50 value.

    • Add the colorimetric HDAC substrate, which contains an acetylated lysine side chain.

    • Incubate the plate at 37°C for 30-60 minutes to allow the HDAC enzyme to deacetylate the substrate.

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release the chromophore. Incubate for 15-30 minutes at 37°C.

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader. The signal is proportional to the amount of deacetylation (HDAC activity). A decrease in signal in treated wells indicates inhibition.

Assay_Workflow cluster_cell Cell-Based Assay (Western Blot) cluster_vitro In Vitro Assay (Colorimetric) A1 Treat Cells with This compound A2 Histone Extraction A1->A2 A3 SDS-PAGE & Transfer A2->A3 A4 Immunoblot with Anti-Acetyl-Histone Ab A3->A4 A5 Detect Hyperacetylation A4->A5 B1 Combine HDAC Enzyme, Substrate & this compound B2 Incubate at 37°C B1->B2 B3 Add Developer B2->B3 B4 Read Absorbance (405 nm) B3->B4 B5 Calculate % Inhibition B4->B5

Fig. 3: Workflow for Assessing this compound Activity.

Conclusion

This compound is a potent and highly selective Class I and IIb HDAC inhibitor with demonstrated preclinical and clinical activity against hematological malignancies. Its mechanism of action, centered on the re-establishment of histone acetylation, leads to the reactivation of tumor suppressor pathways and the downregulation of key oncogenic drivers. The robust quantitative data from both in vitro and clinical studies underscore its therapeutic potential. The experimental protocols outlined provide a framework for further investigation into its nuanced cellular effects and for the development of rational combination therapies. As research progresses, this compound stands out as a significant tool in the epigenetic modulation of cancer.

References

Preclinical Evaluation of Purinostat Mesylate in Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Purinostat mesylate, a novel and selective histone deacetylase (HDAC) inhibitor, for the treatment of leukemia. The data and protocols presented are compiled from peer-reviewed scientific literature to support further research and development efforts in this area.

Executive Summary

This compound (PM) is a potent and highly selective inhibitor of class I and IIb HDACs.[1][2] Preclinical studies have demonstrated its significant anti-leukemic activity, particularly in models of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (B-ALL) and chronic myeloid leukemia (CML).[1][3] Its mechanism of action involves the induction of apoptosis and the downregulation of key oncogenic proteins such as BCR-ABL and c-MYC.[1][2] this compound exhibits favorable pharmacokinetics and a manageable toxicity profile in animal models, positioning it as a promising therapeutic candidate for leukemia.[1]

Data Presentation

In Vitro Efficacy: Inhibition of HDAC Enzymes and Leukemia Cell Lines

This compound demonstrates high selectivity and potent inhibitory activity against class I and IIb HDAC enzymes at nanomolar concentrations. This targeted inhibition translates to potent anti-proliferative effects across a range of hematological cancer cell lines.

Table 1: Inhibitory Activity (IC50) of this compound against HDAC Subtypes

HDAC ClassHDAC SubtypeIC50 (nmol/L)
Class I HDAC10.81
HDAC21.4
HDAC31.7
HDAC83.8
Class IIa HDAC41072
HDAC5426
HDAC7690
HDAC9622
Class IIb HDAC611.5
HDAC101.1
Class IV HDAC113348
Source: Yang L, et al. Clin Cancer Res. 2019.[4]

Table 2: Anti-proliferative Activity (IC50) of this compound in Hematological Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (nmol/L)
Leukemia
MV4-11Acute Myeloid Leukemia (AML)1.05
MOLM-13Acute Myeloid Leukemia (AML)0.86
LAMA84Chronic Myeloid Leukemia (CML) - Blast Crisis11.2
K562Chronic Myeloid Leukemia (CML) - Blast Crisis1.8
BL-2B-cell Acute Lymphoblastic Leukemia (B-ALL)0.35
Lymphoma
OCI-LY1Diffuse Large B-cell Lymphoma (DLBCL)1.07
SUDHL-4Diffuse Large B-cell Lymphoma (DLBCL)0.88
Jeko-1Mantle Cell Lymphoma (MCL)0.69
Myeloma
RPMI-8226Multiple Myeloma (MM)1.05
MM1sMultiple Myeloma (MM)0.9
Source: Adapted from Supplementary Data, Yang L, et al. Clin Cancer Res. 2019.
In Vivo Efficacy: Murine Models of Leukemia

In vivo studies using murine models of leukemia have demonstrated the potent anti-tumor effects of this compound.

Table 3: In Vivo Efficacy of this compound in a B-ALL Mouse Model

Treatment GroupMedian Overall Survival (days)Outcome
Vehicle52.5All mice succumbed to leukemia.
This compound (5 mg/kg)Not Reached (within study period)Significantly prolonged survival. No deaths observed during the treatment period.
This compound (10 mg/kg)Not Reached (within study period)Significantly prolonged survival. No deaths observed during the treatment period.
BL-2 secondary transplantation Ph+ B-ALL mouse model. Treatment administered three times a week for five weeks. Source: Yang L, et al. Clin Cancer Res. 2019.

Table 4: In Vivo Efficacy of this compound in a CML Mouse Model

Treatment GroupOutcome
VehicleProgressive disease.
This compound (5-10 mg/kg)Effectively suppresses leukemia progression and significantly prolongs the overall survival rate.[1]
This compound (10 mg/kg)In a BCR-ABL(T315I)-induced B-ALL model, all mice survived after 42 days of treatment.[1]
BCR-ABL(T315I)-induced primary B-ALL mouse model. Treatment administered three times a week for eight weeks. Source: MedChemExpress Technical Data Sheet.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the anti-proliferative activity of this compound on leukemia cell lines.

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Addition: After 24 hours, add serial dilutions of this compound (or vehicle control) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines a standard method for quantifying apoptosis induced by this compound.

  • Cell Treatment: Plate leukemia cells in a 6-well plate and treat with varying concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blot Analysis

This protocol is for assessing the effect of this compound on protein expression and signaling pathways.

  • Protein Extraction: Treat leukemia cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BCR-ABL, c-MYC, HSP90, Acetyl-Histone H3, Acetyl-Histone H4, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Leukemia Model

This protocol describes the establishment and use of a murine xenograft model to evaluate the in vivo efficacy of this compound.[1]

  • Cell Preparation: Culture and harvest Ph+ B-ALL cells (e.g., BL-2 cell line).

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Cell Implantation: Intravenously inject 1 x 10^6 BL-2 cells into each mouse.

  • Treatment: Once leukemia is established (e.g., detectable leukemic cells in peripheral blood), randomize mice into treatment and control groups. Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal or intravenous injection three times a week.[1]

  • Monitoring: Monitor the mice for signs of disease progression and body weight changes. Periodically collect peripheral blood to monitor leukemia burden by flow cytometry for leukemia-specific markers (e.g., GFP+B220+).

  • Endpoint: The primary endpoint is overall survival. At the end of the study, or when mice become moribund, euthanize the animals and collect tissues (e.g., spleen, bone marrow, liver) for further analysis (e.g., histology, flow cytometry, western blotting).

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound in Ph+ Leukemia

The following diagram illustrates the key signaling pathways affected by this compound in Philadelphia chromosome-positive leukemia.

Purinostat_Mesylate_Mechanism cluster_Purinostat This compound cluster_HDAC HDAC Inhibition cluster_Histone Histone Acetylation cluster_HSP90 HSP90 Regulation cluster_Oncogenes Oncogene Regulation cluster_Cellular_Effects Cellular Outcomes Purinostat This compound HDAC HDAC1, 2, 3, 6, 10 Purinostat->HDAC Inhibits Apoptosis Apoptosis Induction Histone Histone H3/H4 Acetylation ↑ HDAC->Histone Deacetylates HSP90 HSP90 Acetylation ↑ HDAC->HSP90 Deacetylates c_MYC c-MYC Expression ↓ Histone->c_MYC Regulates Gene Expression HSP90_func HSP90 Chaperone Function ↓ HSP90->HSP90_func BCR_ABL BCR-ABL Degradation ↑ HSP90_func->BCR_ABL Stabilizes BCR_ABL->Apoptosis Inhibits Proliferation Leukemia Cell Proliferation ↓ BCR_ABL->Proliferation Promotes c_MYC->Apoptosis Inhibits c_MYC->Proliferation Promotes Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1)

Caption: Mechanism of this compound in Ph+ Leukemia.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro assessment of this compound's anti-leukemic properties.

In_Vitro_Workflow cluster_start Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_endpoints Endpoints start Leukemia Cell Lines (e.g., LAMA84, BL-2) treatment Incubate with This compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_changes Analysis of Protein Level Changes western->protein_changes

Caption: In Vitro Evaluation Workflow.

Logical Relationship of Preclinical Findings

The following diagram illustrates the logical flow from the molecular mechanism of this compound to its observed preclinical anti-leukemic effects.

Logical_Flow cluster_mechanism Molecular Mechanism cluster_cellular Cellular Consequences cluster_invitro In Vitro Effects cluster_invivo In Vivo Efficacy mechanism Selective Inhibition of Class I/IIb HDACs cellular Increased Histone and HSP90 Acetylation mechanism->cellular Leads to downregulation Downregulation of BCR-ABL and c-MYC cellular->downregulation Results in invitro Induction of Apoptosis and Cell Cycle Arrest downregulation->invitro Causes proliferation Inhibition of Leukemia Cell Proliferation invitro->proliferation Contributes to invivo Reduced Leukemia Burden in Mouse Models proliferation->invivo Translates to survival Prolonged Survival of Treated Mice invivo->survival Ultimately leads to

Caption: Logical Flow of Preclinical Findings.

References

An In-depth Technical Guide to the Pharmacodynamics of Purinostat Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacodynamics of Purinostat mesylate, a novel and potent selective inhibitor of Class I and IIb histone deacetylases (HDACs). The information presented herein is intended for a technical audience and focuses on the core mechanism of action, effects on signaling pathways, and quantitative data from preclinical and clinical studies.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects through the selective inhibition of histone deacetylases, key enzymes in epigenetic regulation.[1] HDACs remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] The inhibition of HDACs by this compound leads to the hyperacetylation of these proteins, which in turn results in the modulation of gene expression and the activity of various cellular proteins.[1] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

This compound is distinguished by its high selectivity for Class I (HDAC1, 2, 3, and 8) and Class IIb (HDAC6 and 10) enzymes, which are closely associated with tumor development and progression.[3] This selectivity profile is believed to contribute to its potent anti-tumor activity and potentially a more favorable safety profile compared to pan-HDAC inhibitors.[4][5]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against various HDAC subtypes has been quantified through biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

HDAC SubtypeIC50 (nmol/L)Reference
Class I
HDAC10.81[4][6]
HDAC21.4[4][6]
HDAC31.7[4][6]
HDAC83.8[4][6]
Class IIa
HDAC41072[3]
HDAC5426[3]
HDAC7590[3]
HDAC9622[3]
Class IIb
HDAC611.5[4][6]
HDAC101.1[4][6]
Class IV
HDAC113349[3]

Signaling Pathways Modulated by this compound

Preclinical studies have elucidated several key signaling pathways that are modulated by this compound, contributing to its anti-cancer effects, particularly in hematologic malignancies.

One of the primary mechanisms involves the disruption of the BCR-ABL signaling pathway in Philadelphia chromosome-positive (Ph+) leukemias.[4] this compound treatment leads to the hyperacetylation of Heat Shock Protein 90 (HSP90), a chaperone protein for BCR-ABL.[7] This disrupts the chaperone function of HSP90, leading to the degradation of its client protein, BCR-ABL, via the ubiquitin-proteasome pathway.[7] The downregulation of BCR-ABL, a constitutively active tyrosine kinase, inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[4]

Furthermore, this compound has been shown to downregulate the expression of the proto-oncogene c-MYC.[4][8] c-MYC is a critical transcription factor that drives cell proliferation and is often overexpressed in various cancers. Its suppression by this compound is a key contributor to the observed anti-proliferative and pro-apoptotic effects.[4][8]

In the context of chronic myelogenous leukemia (CML), this compound has been found to repress several factors crucial for the survival of leukemia stem cells (LSCs), including c-Myc, β-Catenin, E2f, Ezh2, Alox5, and mTOR.[9][10]

Purinostat_Mesylate_Signaling_Pathway cluster_inhibition Inhibitory Action cluster_downstream_effects Downstream Cellular Effects This compound This compound HDACs HDACs (Class I & IIb) This compound->HDACs Inhibits HSP90 HSP90 Acetylation (Increased) HDACs->HSP90 c-MYC c-MYC Expression (Decreased) HDACs->c-MYC LSC_Factors Leukemia Stem Cell Survival Factors (c-Myc, β-Catenin, mTOR, etc.) (Decreased) HDACs->LSC_Factors BCR-ABL BCR-ABL Degradation HSP90->BCR-ABL Leads to Apoptosis Apoptosis BCR-ABL->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest c-MYC->Cell_Cycle_Arrest LSC_Factors->Apoptosis

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro HDAC Enzymatic Activity Assay

  • Objective: To determine the IC50 values of this compound against specific HDAC subtypes.

  • Principle: A fluorogenic HDAC substrate is deacetylated by the recombinant human HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is measured. The inhibitory effect of the compound is determined by the reduction in fluorescence signal.

  • Generalized Protocol:

    • Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8, 10) are incubated with a fluorogenic substrate in an assay buffer.

    • Serial dilutions of this compound (or a vehicle control) are added to the reaction mixture.

    • The reaction is allowed to proceed at 37°C for a specified time (e.g., 30-60 minutes).

    • A developer solution containing a protease is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.

    • The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Apoptosis Assays

  • Objective: To evaluate the effect of this compound on cancer cell proliferation and induction of apoptosis.

  • Generalized Protocol for Cell Viability (MTT Assay):

    • Cancer cell lines (e.g., Ph+ leukemia cell lines) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with increasing concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

    • MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Generalized Protocol for Apoptosis (Annexin V/PI Staining):

    • Cells are treated with this compound as described above.

    • Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.

    • After a brief incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Western Blot Analysis

  • Objective: To determine the effect of this compound on the expression and post-translational modification of target proteins.

  • Generalized Protocol:

    • Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against target proteins (e.g., acetylated-Histone H3, acetylated-Histone H4, BCR-ABL, c-MYC, HSP90).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Biochemical_Assay Biochemical Assays (HDAC Activity) Cell_Lines Cancer Cell Lines (e.g., Ph+ Leukemia) Cell_Viability Cell Viability Assays (e.g., MTT) Cell_Lines->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Lines->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Cell_Lines->Western_Blot Mouse_Models Mouse Models (e.g., Xenograft, PDX) Cell_Lines->Mouse_Models Translational Research PK_PD_Studies Pharmacokinetics & Pharmacodynamics Mouse_Models->PK_PD_Studies Efficacy_Studies Efficacy Studies (Tumor Growth, Survival) Mouse_Models->Efficacy_Studies Toxicity_Studies Toxicity Evaluation Mouse_Models->Toxicity_Studies Phase_I Phase I (Safety, Tolerability, MTD) Mouse_Models->Phase_I Preclinical to Clinical Phase_II Phase II (Efficacy, Safety) Phase_I->Phase_II Phase_III Phase III (Comparative Efficacy) Phase_II->Phase_III

Caption: General experimental workflow for this compound.

Pharmacokinetics and In Vivo Pharmacodynamics

Pharmacokinetic and pharmacodynamic studies of this compound have been conducted in preclinical mouse models of Ph+ B-ALL.[4] Following a single intravenous administration of 10 mg/kg, this compound was observed to be distributed to various tissues, with higher concentrations found in the intestine, lung, kidney, stomach, and spleen.[4] The drug was cleared relatively quickly from the plasma.[6]

Pharmacodynamic assessments in these models demonstrated a time-dependent increase in the acetylation of histone H3 and H4 in bone marrow cells.[7] The peak effect on histone acetylation was observed to correlate with the anti-leukemic activity.[7] These studies indicated that an intermittent dosing schedule, such as once every other day, may be optimal for maintaining the pharmacodynamic effect.[6]

Clinical Development

This compound is currently undergoing clinical evaluation for the treatment of various hematologic malignancies and solid tumors.[11][12] Phase I trials have been conducted to establish the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).[5][11] These trials have shown that this compound is generally well-tolerated, with manageable hematologic toxicities being the most common treatment-related adverse events.[5]

Phase II and III clinical trials are ongoing to further evaluate the efficacy and safety of this compound as a monotherapy and in combination with other anti-cancer agents for indications such as relapsed or refractory diffuse large B-cell lymphoma (DLBCL), peripheral T-cell lymphoma (PTCL), and multiple myeloma.[12][13][14] These trials will provide further insights into the clinical utility of this novel HDAC inhibitor.

References

Methodological & Application

Application Note: Purinostat Mesylate In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins.[3][4] Aberrant HDAC activity is implicated in the pathology of various diseases, particularly cancer, making them a key target for therapeutic intervention.[4][5] this compound has demonstrated robust anti-tumor activity in preclinical studies of hematologic cancers, such as leukemia and lymphoma, by inducing apoptosis (programmed cell death) and cell cycle arrest.[1][6] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a common luminescence-based cell viability assay.

Mechanism of Action

This compound exerts its cytotoxic effects by selectively inhibiting HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and modulating the expression of genes involved in critical cellular processes like cell cycle progression, differentiation, and apoptosis.[3][5] Increased acetylation of non-histone proteins, such as transcription factors and signaling molecules, also contributes to its anti-cancer effects.[5] Specifically, this compound has been shown to downregulate the expression of key oncogenes like c-MYC and fusion proteins such as BCR-ABL, which are critical for the survival of certain cancer cells.[7][8]

cluster_0 PM This compound HDAC HDACs (Class I & IIb) PM->HDAC Inhibits Histones Histones & Other Proteins HDAC->Histones Deacetylates Acetylation Increased Acetylation Chromatin Altered Chromatin Structure Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp Apoptosis Apoptosis GeneExp->Apoptosis CellCycle Cell Cycle Arrest GeneExp->CellCycle Oncogenes Downregulation of Oncogenes (e.g., c-MYC) GeneExp->Oncogenes

Caption: this compound signaling pathway.

Quantitative Data

The inhibitory activity of this compound is highly selective for specific HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: this compound IC50 Values Against HDAC Isoforms

HDAC Class Isoform IC50 (nM)
Class I HDAC1 0.81[1][2]
HDAC2 1.4[1][2]
HDAC3 1.7[1][2]
HDAC8 3.8[1][2]
Class IIa HDAC4 1072[1]
HDAC5 426[1]
HDAC7 690[1]
HDAC9 622[1]
Class IIb HDAC6 11.5[1][2]
HDAC10 1.1[1][2]

| Class IV | HDAC11 | 3348[1] |

Data compiled from MedChemExpress and Network of Cancer Research.[1][2]

Table 2: Example Cytotoxicity of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM)
Ph+ Cell Lines (e.g., LAMA84, K562) Chronic Myeloid Leukemia (CML) < 10[9]

| Ph+ B-ALL Primary Cells | B-Cell Acute Lymphoblastic Leukemia | Low Nanomolar Range[7] |

Experimental Protocol: Luminescence-Based Cytotoxicity Assay

This protocol details a method for determining the cytotoxic effects of this compound using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®). The principle of this assay is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.

Materials and Reagents

  • This compound

  • Selected cancer cell lines (e.g., K562, LAMA84, MM1S)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Opaque-walled 96-well microplates suitable for luminescence

  • Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate-reading luminometer

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

start Start culture 1. Culture & Harvest Cancer Cells start->culture seed 2. Seed Cells into 96-Well Plate culture->seed treat 4. Add Drug Dilutions to Cells seed->treat prepare 3. Prepare Serial Dilutions of this compound prepare->treat incubate 5. Incubate for 24-72 hours treat->incubate reagent 6. Add Luminescent Assay Reagent incubate->reagent measure 7. Measure Luminescence reagent->measure analyze 8. Analyze Data (Calculate % Viability, IC50) measure->analyze end End analyze->end

Caption: General workflow for the cytotoxicity assay.

Step-by-Step Procedure

  • Cell Seeding:

    • Culture cells under standard conditions until they reach logarithmic growth phase.

    • Harvest cells and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).

    • Dilute the cell suspension in complete medium to the desired seeding density (typically 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include wells with medium only for background luminescence measurement and wells with untreated cells as a vehicle control (100% viability).

    • Incubate the plate for 24 hours to allow cells to attach (if adherent) and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1 nM to 1 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • For the vehicle control wells, add 100 µL of medium containing the same final concentration of solvent used in the drug dilutions.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO2) and incubate for the desired exposure time (typically 24, 48, or 72 hours).[10]

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the luminescent assay reagent according to the manufacturer's instructions.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

  • Calculate Percent Viability:

    • Subtract the average background luminescence (medium-only wells) from all other readings.

    • Calculate the percent viability for each drug concentration using the following formula:

      • % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[10][11]

Table 3: Example Data Collection Template

Concentration (nM) Log Concentration Replicate 1 (RLU) Replicate 2 (RLU) Replicate 3 (RLU) Average RLU % Viability
0 (Vehicle) N/A 100
0.1 -1
1 0
10 1
100 2
1000 3
Medium Only N/A N/A

RLU: Relative Luminescence Units

References

Application Notes and Protocols: Determining the Optimal Concentration of Purinostat Mesylate for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinostat mesylate is a potent and highly selective inhibitor of Class I and IIb histone deacetylases (HDACs), demonstrating significant anti-tumor activity in various hematological malignancies.[1][2][3][4] Its efficacy is rooted in its ability to induce apoptosis, arrest the cell cycle, and downregulate key oncogenic signaling pathways.[1][2][3][4] Determining the optimal concentration of this compound is a critical first step in any in vitro experimental design to ensure meaningful and reproducible results. These application notes provide a comprehensive guide, including detailed protocols and quantitative data, to assist researchers in establishing the effective dose range for their specific cell culture models.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and the activation of oncogenes. This compound selectively inhibits HDACs, particularly HDAC1, 2, 3, 6, 8, and 10, with high affinity, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death.[5][6][7] This document outlines the necessary experimental workflows to determine the optimal concentration of this compound for cell culture studies, focusing on cell viability assays and providing key data from published literature.

Data Presentation: Efficacy of this compound Across Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in a range of hematological cancer cell lines, providing a valuable reference for initiating dose-response studies.

Cell LineCancer TypeIC50 (nM) ± SDReference
RajiBurkitt lymphoma0.83 ± 0.15[8]
RamosBurkitt lymphoma0.66 ± 0.20[8]
OCI-LY1Diffuse large B-cell lymphoma12.85 ± 1.24[8]
SUDHL-4Diffuse large B-cell lymphoma1.09 ± 0.36[8]
SU-DHL-6Diffuse large B-cell lymphoma1.88[9]
Jeko-1Mantle cell lymphoma1.79 ± 0.35[8]
MM1sMultiple myeloma2.33 ± 0.54[8]
RPMI-8226Multiple myeloma1.76 ± 1.38[8]
MV4-11Acute myeloid leukemia1.68 ± 0.11[8]
MOLM-13Acute myeloid leukemia0.28 ± 0.057[8]
LAMA84Chronic myeloid leukemia (Ph+)8.95 ± 0.354[8]
K562Chronic myeloid leukemia (Ph+)6.70 ± 1.75[8]
BL-2B-cell acute lymphoblastic leukemia (Ph+)2.08 ± 0.10[8]

Experimental Protocols

Determining Optimal Concentration Using a Cell Viability Assay

A fundamental experiment to determine the optimal concentration of any compound is the dose-response cell viability assay. This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

Objective: To determine the IC50 of this compound in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • 96-well clear flat-bottom microplates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)[10][11]

  • Plate reader (spectrophotometer or fluorometer)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Harvest cells using standard cell culture techniques.

    • Perform a cell count using a hemocytometer and trypan blue to ensure high viability.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound from the stock solution. A common starting range, based on the provided IC50 values, would be from 0.1 nM to 100 nM. It is advisable to perform a broad-range screen first, followed by a narrower range for a more precise IC50 determination.

    • Include a vehicle control (DMSO at the same concentration as the highest drug concentration) and a no-treatment control.

    • Carefully add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the treated plates for a predetermined duration. Common time points for such assays are 24, 48, and 72 hours to assess both dose and time dependency.[3]

  • Cell Viability Assessment (MTT Assay Example):

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound

This compound, as a selective HDAC I/IIb inhibitor, impacts multiple signaling pathways critical for cancer cell survival and proliferation.[1][12]

Purinostat_Mesylate_Signaling_Pathway Purinostat Purinostat Mesylate HDAC HDAC I/IIb Purinostat->HDAC Acetylation Increased Histone Acetylation mTOR mTOR Pathway Purinostat->mTOR Inhibits Histones Histones HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Tumor_Suppressors Tumor Suppressor Genes (e.g., p21) Gene_Expression->Tumor_Suppressors Upregulation Oncogenes Oncogenes (e.g., c-Myc, β-Catenin) Gene_Expression->Oncogenes Downregulation Cell_Cycle Cell Cycle Arrest (G0/G1) Tumor_Suppressors->Cell_Cycle Survival Cell Survival Oncogenes->Survival Apoptosis Apoptosis Cell_Cycle->Apoptosis mTOR->Survival Survival->Apoptosis Inhibits

Caption: this compound inhibits HDACs, leading to altered gene expression and cell fate.

Experimental Workflow for Determining Optimal Concentration

The following diagram illustrates a logical workflow for establishing the optimal concentration of this compound for in vitro studies.

Experimental_Workflow Start Start: Select Cell Line Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with Serial Dilutions of this compound Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis Confirmation Confirm with Secondary Assays (Apoptosis, Cell Cycle) Data_Analysis->Confirmation End Optimal Concentration Range Determined Confirmation->End

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

The successful application of this compound in cell culture experiments is highly dependent on the use of an appropriate concentration. The data and protocols provided in these application notes offer a robust starting point for researchers to determine the optimal dose range for their specific cell lines. By following a systematic approach of dose-response testing and confirming the biological effects with secondary assays, researchers can ensure the generation of reliable and impactful data in the study of this promising anti-cancer agent.

References

Application Notes and Protocols: Purinostat Mesylate Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), demonstrating significant anti-leukemic and anti-tumor activity.[1][2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.[2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent.

Data Presentation

Physicochemical and Solubility Data
ParameterValueReference
Molecular Formula C₂₄H₃₀N₁₀O₆S[4]
Molecular Weight 586.6 g/mol [4]
Solubility in DMSO 125 mg/mL (254.83 mM)[1]
Appearance Crystalline solid, powder[5]

Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1] Ultrasonic assistance may be required to achieve complete dissolution at high concentrations.[1]

Storage and Stability of Stock Solutions
Storage TemperatureShelf LifeReference
-20°C 1 month[1][2]
-80°C 6 months[1][2]

Note: Stock solutions should be stored in tightly sealed vials to prevent moisture absorption and degradation.[2] For in vivo studies, specialized formulations may be required to overcome poor aqueous solubility.[6][7][8][9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

  • Weighing: Carefully weigh out 5.87 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator water bath for brief intervals to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Application in a Cell Viability Assay (Example)

This protocol provides a general guideline for using the this compound stock solution to determine its effect on the viability of a cancer cell line (e.g., LAMA84 or K562) using an MTT or similar colorimetric assay.[7]

Materials:

  • Cancer cell line of interest (e.g., LAMA84)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 10 mM this compound stock solution in DMSO

  • Sterile 96-well cell culture plates

  • MTT reagent (or similar viability assay reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Preparation of Working Solutions: Prepare a series of dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A common final concentration range for in vitro studies is 0-100 nM.[2] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Following incubation, perform the MTT assay according to the manufacturer's protocol. This typically involves adding the MTT reagent to each well, incubating for a few hours, and then solubilizing the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell Viability Assay start Start: this compound Powder weigh Weigh 5.87 mg of Powder start->weigh Equilibrate to RT add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot 10 mM Stock store Store at -20°C or -80°C aliquot->store prepare_dilutions Prepare Working Dilutions store->prepare_dilutions Use Stock Solution seed_cells Seed Cells in 96-well Plate seed_cells->prepare_dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze Analyze Data (IC50) read_plate->analyze

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Purinostat This compound HDAC HDAC I/IIb Purinostat->HDAC Inhibition Acetylation Increased Histone Acetylation Histones Histone Proteins HDAC->Histones Deacetylation cMyc c-Myc HDAC->cMyc betaCatenin β-Catenin HDAC->betaCatenin E2f E2f HDAC->E2f Ezh2 Ezh2 HDAC->Ezh2 Alox5 Alox5 HDAC->Alox5 mTOR mTOR HDAC->mTOR GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

Caption: this compound's mechanism of action.

References

Purinostat Mesylate Administration in Xenograft Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinostat mesylate is a novel and highly selective inhibitor of Class I and IIb histone deacetylases (HDACs), demonstrating significant anti-tumor activity in various hematological malignancies. Its therapeutic potential is extensively evaluated in preclinical xenograft models. The choice of administration route is a critical parameter in these studies, directly impacting the compound's bioavailability, efficacy, and toxicity profile. This document provides detailed application notes and protocols for the administration of this compound in xenograft studies, based on currently available research. It also outlines the key signaling pathways affected by this compound and summarizes quantitative data from relevant studies.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data on the anti-tumor efficacy of this compound administered via different routes in various xenograft models.

Table 1: Intravenous Administration of this compound Formulation (PMF) in a SU-DHL-6 Xenograft Model

Dose (mg/kg)FrequencyTumor Inhibition Rate (%)
2.5Three times a week57.35
5Three times a weekNot specified
10Three times a weekNot specified
20Three times a weekNot specified

Data from a study on an injectable formulation of this compound in an immunodeficiency mouse model of a SU-DHL-6 cell line xenograft.[1]

Table 2: Intraperitoneal Administration of this compound in a B-ALL Xenograft Model

Dose (mg/kg)FrequencyOutcome
5Three times a weekSignificantly prolonged survival
10Three times a weekSignificantly prolonged survival

Data from a study on a BL-2 secondary transplantation Ph+ B-ALL mouse model.[2]

Experimental Protocols

Intravenous (IV) Administration Protocol

Intravenous administration of this compound is often preferred for its direct entry into the systemic circulation, bypassing first-pass metabolism and ensuring accurate dosing. However, the poor water solubility of free this compound necessitates the use of a specialized formulation.

Materials:

  • This compound Formulation (PMF): This is an injectable formulation designed to improve the solubility and stability of this compound. The formulation consists of this compound complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD), arginine, meglumine, and mannitol.[1]

  • Sterile 0.9% Sodium Chloride (Normal Saline) for injection.

  • Appropriate syringes and needles (e.g., 27-30 gauge).

  • Animal restrainer.

Procedure:

  • Reconstitution of PMF: Reconstitute the lyophilized PMF powder with sterile normal saline to the desired final concentration as per the manufacturer's instructions or study protocol. Ensure the solution is clear and free of particulate matter.

  • Animal Preparation: Acclimatize the tumor-bearing mice to the laboratory conditions. Gently restrain the mouse using a suitable restraining device.

  • Tail Vein Injection:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.

    • Slowly inject the this compound solution (typically a volume of 100-200 µL, depending on the mouse's weight and the final concentration of the drug).

    • Observe for any signs of extravasation (swelling at the injection site). If this occurs, withdraw the needle and attempt the injection in a more proximal location on the same or opposite tail vein.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.

  • Post-injection Monitoring: Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as per the experimental design.

Intraperitoneal (IP) Administration Protocol

Intraperitoneal injection is a common and relatively simple method for administering substances to small laboratory animals. It allows for rapid absorption into the systemic circulation.

Materials:

  • This compound (free drug).

  • Vehicle for dissolution. A commonly used vehicle for intraperitoneal injection of HDAC inhibitors is a solution of 2% DMSO, 49% PEG400, and 49% saline .[3]

  • Sterile syringes and needles (e.g., 25-27 gauge).

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the this compound powder in the vehicle to achieve the desired final concentration. For example, to prepare a 3 mg/mL solution, dissolve the appropriate amount of this compound in the 2% DMSO, 49% PEG400, and 49% saline solution.[3]

    • Ensure the solution is homogenous and free of precipitates. Gentle warming or vortexing may be required.

  • Animal Preparation:

    • Gently restrain the mouse, exposing the abdominal area. It is recommended to tilt the mouse's head downwards to move the abdominal organs away from the injection site.

  • Intraperitoneal Injection:

    • Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure that no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect needle placement.

    • Slowly inject the this compound solution.

    • Withdraw the needle.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a selective inhibitor of Class I and IIb HDACs. Its anti-cancer effects are mediated through the hyperacetylation of both histone and non-histone proteins, leading to the modulation of various cellular processes, including gene expression, protein stability, and cell cycle progression. A key mechanism involves the disruption of chaperone protein function and the downregulation of critical oncogenic signaling pathways.

Purinostat_Mesylate_Signaling_Pathway PM This compound HDAC HDAC I/IIb PM->HDAC Inhibits Histones Histones HSP90 HSP90 Acetylation Hyperacetylation HDAC->Acetylation Blocks deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Leads to BCR_ABL BCR-ABL HSP90->BCR_ABL Chaperones Degradation Degradation HSP90->Degradation Leads to Acetylation->Histones Acetylation->HSP90 Acetylation->HSP90 Induces acetylation c_MYC c-MYC Gene_Expression->c_MYC Downregulates Other_Targets β-Catenin, E2f, Ezh2, Alox5, mTOR Gene_Expression->Other_Targets Downregulates Apoptosis Apoptosis BCR_ABL->Apoptosis Promotes survival c_MYC->Apoptosis Promotes survival Other_Targets->Apoptosis Promotes survival Degradation->BCR_ABL

Caption: this compound Signaling Pathway.

Experimental Workflow for Xenograft Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft model.

Xenograft_Workflow Cell_Culture Tumor Cell Culture Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Initiation Randomization->Treatment Vehicle Vehicle Control Group Treatment->Vehicle PM_IV This compound (IV) Treatment->PM_IV PM_IP This compound (IP) Treatment->PM_IP Monitoring Continued Monitoring (Tumor Volume, Body Weight) Vehicle->Monitoring PM_IV->Monitoring PM_IP->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis

References

Application Notes and Protocols for Purinostat Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Purinostat mesylate is a potent and highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), with particularly strong activity against HDAC1, 2, 3, 8, 6, and 10.[1][2][3] By inhibiting these enzymes, this compound induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and differentiation.[4][5][6] These characteristics make it a promising therapeutic agent for various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and chronic myeloid leukemia (CML).[7][8] This document provides detailed application notes and protocols for utilizing this compound in in vitro studies, focusing on responsive cell lines and key experimental assays.

I. Responsive Cell Lines

This compound has demonstrated significant anti-proliferative activity against a range of hematological cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several responsive cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
BL-2B-cell Acute Lymphoblastic Leukemia< 4[1]
LAMA84Chronic Myeloid Leukemia< 80[1]
K562Chronic Myeloid Leukemia< 10[7]
BaF3-BCR-ABL(T315I)B-cell Acute Lymphoblastic Leukemia (TKI-resistant)< 10[7]
MV4-11Acute Myeloid LeukemiaNot specified, but effective[1]
MOLM-13Acute Myeloid LeukemiaNot specified, but effective[1]
RPMI-8226Multiple MyelomaNot specified, but effective[1]
MM1sMultiple MyelomaNot specified, but effective[1]
OCI-LY1Diffuse Large B-cell LymphomaNot specified, but effective[1]
SUDHL-4Diffuse Large B-cell LymphomaNot specified, but effective[1]
Jeko-1Mantle Cell LymphomaNot specified, but effective[1]

II. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Responsive cancer cell lines (e.g., LAMA84, BL-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Responsive cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

C. Western Blot Analysis

This protocol is for detecting changes in protein expression and signaling pathways following this compound treatment.

Materials:

  • Responsive cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetylated-Histone H3, anti-acetylated-Histone H4, anti-PARP, anti-Caspase-3, anti-c-MYC, anti-BCR-ABL, anti-p-SRC, anti-HSP90, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

III. Signaling Pathways and Visualizations

This compound treatment impacts several key signaling pathways involved in cancer cell survival and proliferation.

A. Apoptosis Induction Pathway

This compound induces apoptosis through both intrinsic and extrinsic pathways.[7] This involves the activation of caspases and the cleavage of PARP.[7]

This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition Caspase-8 Activation Caspase-8 Activation HDAC Inhibition->Caspase-8 Activation Caspase-9 Activation Caspase-9 Activation HDAC Inhibition->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition HSP90 Acetylation HSP90 Acetylation HDAC Inhibition->HSP90 Acetylation c-MYC Downregulation c-MYC Downregulation HDAC Inhibition->c-MYC Downregulation BCR-ABL Degradation BCR-ABL Degradation HSP90 Acetylation->BCR-ABL Degradation p-SRC Downregulation p-SRC Downregulation BCR-ABL Degradation->p-SRC Downregulation Reduced Proliferation & Survival Reduced Proliferation & Survival BCR-ABL Degradation->Reduced Proliferation & Survival c-MYC Downregulation->Reduced Proliferation & Survival p-SRC Downregulation->Reduced Proliferation & Survival Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) This compound Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Analysis Western Blot Analysis This compound Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Western Blot Analysis->Data Analysis

References

Application Notes and Protocols for Apoptosis Induction with Purinostat Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinostat mesylate is a potent and selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), demonstrating significant anti-tumor activity in various cancer models, particularly in hematological malignancies.[1][2] By inhibiting HDACs, this compound alters the acetylation status of histone and non-histone proteins, leading to the regulation of gene expression and the induction of programmed cell death, or apoptosis, in cancer cells.[1][3] These application notes provide detailed protocols for assessing apoptosis induced by this compound, along with quantitative data and a summary of the underlying signaling pathways.

Mechanism of Action: Apoptosis Induction

This compound induces apoptosis through a multi-faceted mechanism. As a selective HDAC I/IIb inhibitor, it triggers a cascade of events that ultimately lead to cell death.[1] Key aspects of its pro-apoptotic action include:

  • Activation of the Intrinsic Apoptotic Pathway: this compound upregulates the expression of pro-apoptotic proteins such as BAD and TP53, while downregulating anti-apoptotic proteins like BCL-XL.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.

  • Caspase Cascade Activation: The release of cytochrome c initiates the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to induce the cleavage and activation of initiator caspases like CASPASE-8 and CASPASE-9, which in turn activate executioner caspases such as CASPASE-3.[1]

  • Cleavage of Key Cellular Substrates: Activated CASPASE-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1] Cleavage of PARP is a hallmark of apoptosis.

  • Suppression of Pro-Survival Signaling: this compound also suppresses critical cell survival signaling pathways, notably the RAF-MEK-ERK-AKT axis, further contributing to the induction of apoptosis.[1]

  • Downregulation of Oncogenic Drivers: In specific cancer contexts, such as Philadelphia chromosome-positive (Ph+) leukemias, this compound has been shown to downregulate the expression of key oncogenic drivers like BCR-ABL and c-MYC.[2][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
Ph+ cell linesChronic Myeloid Leukemia< 10[1]
MM cell lines (8 lines)Multiple Myeloma< 5
Lymphoma cell lines (8 lines)Lymphoma< 5
BL-2B-cell Acute Lymphoblastic Leukemia~2[4]
LAMA84Chronic Myeloid Leukemia~40[4]

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

Cell LineConcentration (nM)Incubation Time (h)Percent ApoptosisReference
LAMA842036Increased (dose-dependent)[1]
K5622036Increased (dose-dependent)[1]
BaF3-BCR-ABL(T315I)various-Increased (dose-dependent)[1]
BL-21, 2, 424Increased (dose-dependent)[4]
LAMA8420, 40, 8024Increased (dose-dependent)[4]
Primary MM cells (Patient A)5-92.9%
Primary MM cells (Patient B)5-82.0%
Primary DLBCL cells (Patient C)5-82.1%

Signaling Pathway and Experimental Workflow

Purinostat_Mesylate_Apoptosis_Pathway cluster_apoptosis Apoptosis Induction cluster_survival Survival Pathway Inhibition Purinostat This compound HDAC HDAC I/IIb Purinostat->HDAC Inhibits Acetylation ↑ Histone & Non-Histone Protein Acetylation Purinostat->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Bcl2_Family ↓ BCL-XL ↑ BAD, TP53 Gene_Expression->Bcl2_Family Caspase8 Caspase-8 Activation Gene_Expression->Caspase8 RAF_MEK_ERK ↓ p-RAF, p-MEK, p-ERK Gene_Expression->RAF_MEK_ERK AKT ↓ p-AKT Gene_Expression->AKT c_MYC ↓ c-MYC Gene_Expression->c_MYC Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Proliferation ↓ Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT->Proliferation

Caption: this compound-induced apoptosis signaling pathway.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays cluster_analysis Data Analysis Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells Treatment->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV Caspase Caspase-3/7 Activity Assay Harvest->Caspase Western Western Blotting Harvest->Western Flow_Cytometry Flow Cytometry Analysis (Early/Late Apoptosis, Necrosis) AnnexinV->Flow_Cytometry Luminometry Luminometry (Caspase Activity) Caspase->Luminometry WB_Analysis Protein Expression Analysis (Bcl-2 family, Caspases, PARP) Western->WB_Analysis

Caption: General workflow for apoptosis induction assays.

Experimental Protocols

A. Handling and Preparation of this compound Stock Solution
  • Solubility: this compound has poor solubility in water. It is soluble in DMSO.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

B. Protocol for Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection of early and late-stage apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of this compound (e.g., 2.5 - 80 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 36, or 48 hours).[1][4]

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the cells from the culture medium and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

C. Protocol for Caspase-3/7 Activity Assay (Luminometric)

This protocol measures the activity of the executioner caspases 3 and 7.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^4 cells/well) in a white-walled 96-well plate in a final volume of 100 µL. Allow cells to attach overnight (for adherent cells). Treat cells with this compound and controls as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time should be determined empirically.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells from all other readings. The luminescence signal is proportional to the amount of caspase-3/7 activity.

D. Protocol for Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in this compound-induced apoptosis.

Materials:

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, Cleaved PARP, Bcl-2, BCL-XL, BAD, c-Myc, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a potent inducer of apoptosis in a range of cancer cell lines. The protocols provided here offer robust methods for quantifying and characterizing the apoptotic response to this promising therapeutic agent. Researchers and drug development professionals can utilize these application notes to further investigate the efficacy and mechanism of action of this compound in their specific models of interest.

References

Application Notes and Protocols for Evaluating Purinostat Mesylate Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Purinostat mesylate is a novel, highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[3][4] By inhibiting HDACs, this compound promotes histone hyperacetylation, which alters gene expression to induce cell cycle arrest, apoptosis, and cell differentiation in cancer cells.[3][5] Preclinical studies have demonstrated its potent anti-tumor activity in hematologic malignancies and solid tumors, making it a promising candidate for cancer therapy.[6][7]

These application notes provide an overview of common animal models and detailed protocols for assessing the in vivo efficacy of this compound.

Mechanism of Action: HDAC Inhibition

This compound selectively inhibits HDACs, primarily Class I (HDAC1, 2, 3, 8) and Class IIb (HDAC6, 10), with IC50 values in the low nanomolar range.[1][2] This inhibition leads to the accumulation of acetylated histones and non-histone proteins.[3] The hyperacetylation of histones results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes like p21 and p53.[3][5][8] The acetylation of non-histone proteins, such as HSP90 and tubulin, can also disrupt their function, contributing to the drug's anti-cancer effects.[1][5] This cascade of molecular events ultimately leads to tumor cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.[3]

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Outcomes PM This compound HDAC HDACs (Class I, IIb) PM->HDAC Inhibits Histones_D Deacetylated Histones (Condensed Chromatin) HDAC->Histones_D Maintains Histones_A Acetylated Histones (Relaxed Chromatin) HDAC->Histones_A Prevents Acetylation Gene_Repression Tumor Suppressor Gene Repression Histones_D->Gene_Repression Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Histones_A->Gene_Expression Apoptosis Apoptosis Gene_Repression->Apoptosis Suppresses CellCycleArrest Cell Cycle Arrest Gene_Repression->CellCycleArrest Suppresses Gene_Expression->Apoptosis Gene_Expression->CellCycleArrest

Caption: Simplified signaling pathway of this compound.

Application Note 1: Hematological Malignancy Models

This compound has shown significant preclinical efficacy in models of B-cell acute lymphoblastic leukemia (B-ALL) and diffuse large B-cell lymphoma (DLBCL).[7][9] Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are particularly valuable for these studies.

Recommended Animal Models:
  • Cell Line-Derived Xenograft (CDX): Human leukemia or lymphoma cell lines (e.g., LAMA84, MM1S) are implanted subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID, NSG). These models are useful for initial efficacy screening.

  • Patient-Derived Xenograft (PDX): Primary tumor cells from patients with leukemia or lymphoma are engrafted into highly immunocompromised mice (e.g., NSG).[10][11][12] PDX models better recapitulate the heterogeneity and molecular characteristics of the original human tumor.[13]

Summary of Preclinical Efficacy Data
Model TypeCancer TypeDosing RegimenKey OutcomesReference
CDX (BL-2 cells)B-ALL5-10 mg/kg, i.p., 3x/week for 5 weeksSignificantly prolonged overall survival and suppressed leukemia progression.[1][2]
Primary B-ALLB-ALL5-10 mg/kg, i.v., 3x/week for 8 weeksEliminated leukemic cells in the spleen and prolonged survival.[1]
PDX ModelB-ALLNot specifiedEfficiently attenuated leukemia progression.[7]
PDX ModelDLBCLNot specifiedShowed stronger anti-tumor effects than selinexor and R-CHOP.[9]

Application Note 2: Solid Tumor Models

While extensively studied in hematological cancers, the mechanism of HDAC inhibition is applicable to solid tumors. Pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC) are relevant targets. Orthotopic models, where tumor cells are implanted into the corresponding organ, are considered more clinically relevant for solid tumors as they better mimic the tumor microenvironment and metastatic progression.[14]

Recommended Animal Models:
  • Orthotopic Pancreatic Cancer Model: Human or murine pancreatic cancer cells (e.g., Pan02, KPC-derived lines) are surgically implanted into the pancreas of immunodeficient or immunocompetent mice, respectively.[15][16][17][18] This model allows for the study of primary tumor growth and metastasis.[14]

  • Chemically-Induced Hepatocellular Carcinoma (HCC) Model: Carcinogens like diethylnitrosamine (DEN) are used to induce HCC in rodents.[19][20] These models are useful for studying cancer prevention and progression in the context of chronic liver disease.[19]

  • Subcutaneous Xenograft HCC Model: Human HCC cell lines are implanted subcutaneously in immunodeficient mice. This is a simpler model for initial efficacy testing.[21]

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Select Animal Model (e.g., PDX, Orthotopic) B Tumor Implantation (Subcutaneous / Orthotopic) A->B C Tumor Growth Monitoring B->C D Randomize into Groups (Vehicle vs. Purinostat) C->D E Administer Treatment (e.g., i.v., i.p., p.o.) D->E F Measure Tumor Volume (e.g., Calipers, Imaging) E->F G Monitor Animal Health (Body Weight, Clinical Signs) F->G H Euthanasia & Tissue Collection G->H I Tumor Weight Measurement H->I J Biomarker Analysis (IHC, Western, RNA-seq) H->J K Data Analysis & Reporting I->K J->K

Caption: General experimental workflow for in vivo efficacy studies.

Protocols

Protocol 1: General Subcutaneous Xenograft Efficacy Study

This protocol describes a standard method for establishing subcutaneous tumors from cell lines to test the efficacy of this compound.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., NSG, NOD/SCID, Athymic Nude), 6-8 weeks old[10]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel or Cultrex BME (optional, can improve tumor take rate)[16]

  • Syringes (1 mL) with 27-30 gauge needles[22]

  • Digital calipers

  • This compound formulation and vehicle control

Procedure:

  • Cell Preparation: Culture cells under standard conditions. Harvest cells when they are 70-80% confluent using trypsin-EDTA.[22] Wash the cells twice with sterile PBS and perform a cell count using a hemocytometer. Cell viability should be >95%.[22]

  • Injection Preparation: Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).[22] Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the right flank of the mouse.[10]

  • Tumor Monitoring: Allow tumors to grow. Begin measuring tumor volume 2-3 times per week with digital calipers once tumors are palpable.[10] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[22]

  • Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).[10]

  • Drug Administration: Administer this compound or vehicle control according to the planned dose, route (e.g., intraperitoneal, intravenous, oral gavage), and schedule.[10]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors and other tissues for downstream analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Patient-Derived Xenograft (PDX) Model Efficacy Study

PDX models preserve the characteristics of the original patient tumor and are valuable for preclinical drug evaluation.[11][12]

Xenograft_Models cluster_cdx Cell Line-Derived Xenograft (CDX) cluster_pdx Patient-Derived Xenograft (PDX) A Human Cancer Cell Line (Homogeneous, adapted to 2D culture) B Implant into Immunocompromised Mouse A->B C CDX Tumor (Lacks original TME, low heterogeneity) B->C D Patient Tumor Tissue (Heterogeneous, with stroma) E Implant into Immunocompromised Mouse D->E F PDX Tumor (Retains patient tumor characteristics, high clinical relevance) E->F

Caption: Comparison of Cell Line-Derived vs. Patient-Derived Xenografts.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Highly immunocompromised mice (NSG mice are preferred)[10][12]

  • Surgical tools (scalpels, forceps)

  • Preservation media (e.g., DMEM with antibiotics)

  • Trocar for implantation (optional)

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgery or biopsy and place it immediately into preservation media on ice.[12]

  • Tissue Processing: In a sterile biosafety cabinet, wash the tissue with media and slice it into small fragments (approx. 2-3 mm³).[12]

  • Implantation (Passage 0 - P0): Anesthetize a 6-8 week old female NSG mouse.[10] Make a small incision on the flank and create a subcutaneous pocket using blunt dissection. Implant one tumor fragment into the pocket. Close the incision with surgical clips or sutures.

  • Tumor Growth and Passaging: Monitor the mouse for tumor growth. When the P0 tumor reaches approximately 1000 mm³, euthanize the mouse and sterilely harvest the tumor.[10] A portion of the tumor should be cryopreserved and another portion used for serial passaging (implanting into new mice, P1).[10]

  • Cohort Expansion and Efficacy Study: Once a stable PDX line is established (typically at P2 or P3), expand the model to generate a cohort of tumor-bearing mice.[10] When tumors reach 100-300 mm³, randomize the mice and begin the efficacy study with this compound as described in Protocol 1.[10]

  • Quality Control: At each passage, a piece of the tumor should be processed for histology and STR analysis to ensure it retains the features of the original patient tumor and to verify its identity.[10]

Protocol 3: Orthotopic Pancreatic Cancer Model

This protocol requires surgical expertise and provides a more clinically relevant model of pancreatic cancer.

Materials:

  • Pancreatic cancer cells (e.g., Pan02 for syngeneic models in C57BL/6 mice, or human lines for immunodeficient mice)[16]

  • Mice (C57BL/6 or immunodeficient)

  • Surgical anesthesia (e.g., Ketamine/Xylazine solution)[18][23]

  • Surgical tools, sterile field, sutures, and wound clips

  • Hamilton syringe with a 30-gauge needle

  • Matrigel (optional, reduces cell leakage)[16]

Procedure:

  • Preparation: Prepare a single-cell suspension of pancreatic cancer cells (e.g., 0.5-1 x 10^6 cells in 25-50 µL of PBS, optionally mixed 1:1 with Matrigel).[18][23] Load the suspension into a Hamilton syringe.

  • Surgical Procedure: Anesthetize the mouse and place it in a supine position. Prepare the surgical site on the left upper abdomen by shaving and sterilizing with iodine and ethanol.[15]

  • Pancreas Exposure: Make a small longitudinal incision through the skin and peritoneum to enter the abdominal cavity. Gently exteriorize the spleen, to which the tail of the pancreas is attached.[15]

  • Cell Injection: Carefully inject the cell suspension directly into the parenchyma of the pancreatic tail in a slow, controlled manner.[15] Hold the needle in place for 30-60 seconds after injection to minimize leakage.[15]

  • Closure: Gently return the spleen and pancreas to the abdominal cavity. Close the peritoneal wall with absorbable sutures and the skin with wound clips.[15]

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

  • Efficacy Study: Monitor tumor development using non-invasive imaging (if using luciferase-tagged cells) or at a predetermined endpoint. Once tumors are established, initiate treatment with this compound as described in a standard efficacy study.

References

Purinostat Mesylate: Application Notes for Flow Cytometry Analysis of Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing cell cycle arrest induced by Purinostat mesylate, a selective inhibitor of class I and IIb histone deacetylases (HDACs). This document includes detailed protocols for cell culture and treatment, flow cytometry analysis using propidium iodide (PI) staining, and an overview of the potential signaling pathways involved.

Introduction

This compound is a potent anti-cancer agent that has demonstrated efficacy in various hematological malignancies.[1][2][3][4][5][6][7][8] Its primary mechanism of action involves the inhibition of HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.[6] HDAC inhibitors are known to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[9][10][11] Flow cytometry is a powerful technique to quantitatively assess the effects of compounds like this compound on cell cycle distribution.[7][12][13]

Data Presentation

The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution in LAMA84 Cells [12]

Treatment Concentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (DMSO control)45.341.213.5
1058.728.512.8
2065.122.412.5

Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells [12]

Treatment Concentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (DMSO control)48.239.812.0
2062.525.112.4
4070.318.910.8

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: LAMA84 (human chronic myelogenous leukemia) and K562 (human chronic myelogenous leukemia) cells are commonly used.

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Treatment: Seed cells at an appropriate density and allow them to attach overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate the cells for the desired treatment period (e.g., 24 hours).

Flow Cytometry Analysis of Cell Cycle

This protocol is for the analysis of DNA content using propidium iodide (PI) staining.[7][12][13]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Harvest Cells: Collect both adherent and floating cells by trypsinization (if applicable) and centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the fixed cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.

  • Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the supernatant and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure that only DNA is stained. Incubate at 37°C for 30 minutes.

  • PI Staining: Add 400 µL of PI staining solution to the cell suspension and mix well.

  • Incubation: Incubate the cells at room temperature in the dark for 15-30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm and emission is collected at around 617 nm (e.g., using a PE-Texas Red or equivalent filter). Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have the lowest fluorescence intensity, followed by the S phase, and the G2/M peak will have approximately twice the fluorescence intensity of the G0/G1 peak.

Visualizations

Experimental Workflow

G_1 cluster_0 Cell Preparation & Treatment cluster_1 Sample Preparation for Flow Cytometry cluster_2 Data Acquisition & Analysis start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix stain Stain with PI & RNase A fix->stain flow Acquire on Flow Cytometer stain->flow analyze Analyze Cell Cycle Distribution flow->analyze

Caption: Experimental workflow for cell cycle analysis.

Signaling Pathway for this compound-Induced G0/G1 Cell Cycle Arrest

G_2 cluster_0 Upstream Regulation cluster_1 Cell Cycle Machinery cluster_2 Other Affected Pathways purinostat This compound hdac HDAC Inhibition purinostat->hdac p21 p21 Upregulation hdac->p21 cyclinD Cyclin D Downregulation hdac->cyclinD akt Akt/mTOR Pathway Inhibition hdac->akt mapk p38 MAPK Activation hdac->mapk cdk46 CDK4/6 Inhibition p21->cdk46 rb Rb Hypophosphorylation cdk46->rb cyclinD->rb e2f E2F Inactivation rb->e2f arrest G0/G1 Arrest e2f->arrest akt->arrest mapk->arrest

Caption: this compound signaling pathway.

References

Troubleshooting & Optimization

improving Purinostat mesylate solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purinostat mesylate, focusing on strategies to improve its solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving sufficiently for my in vivo experiment?

A1: this compound is known to have poor aqueous solubility, which can significantly limit its clinical and preclinical applications.[1][2] This inherent low solubility can lead to challenges in preparing injectable formulations and may result in low bioavailability.[1][2]

Q2: What are the common strategies to improve the solubility of poorly water-soluble drugs like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[3] Physical modifications include particle size reduction (micronization and nanosuspension), modification of the crystal habit, and drug dispersion in carriers like solid dispersions.[3] Chemical modifications involve pH adjustment, use of buffers, complexation, and salt formation.[3] Other common methods include the use of co-solvents, surfactants, and lipid-based formulations.[4][5][6]

Q3: Is there a specific, proven method to significantly improve the aqueous solubility of this compound?

A3: Yes, complexation with cyclodextrins has been shown to be a highly effective method. Specifically, the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been reported to increase the aqueous solubility of this compound by approximately 220-fold.[1] This technique involves the formation of an inclusion complex where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of the HP-β-CD molecule, which has a hydrophilic exterior, thereby increasing its overall solubility in water.[1]

Q4: What is the mechanism behind HP-β-CD improving this compound solubility?

A4: The mechanism involves the formation of a host-guest inclusion complex.[3][7] The nonpolar region of the this compound molecule (the "guest") inserts into the hydrophobic inner cavity of the HP-β-CD molecule (the "host").[1] Studies have shown that the aminobenzene ring side of the this compound molecule is deeply embedded into the HP-β-CD cavity.[1] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its water solubility.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound precipitates out of solution upon preparation. The concentration of this compound exceeds its solubility limit in the chosen solvent.1. Reduce the concentration of this compound. 2. Employ a co-solvent system. Start by dissolving this compound in a small amount of a water-miscible organic solvent like DMSO before adding the aqueous vehicle.[8] 3. Utilize complexation with HP-β-CD. This has been shown to be a highly effective method for this compound.[1][2]
The prepared formulation is not suitable for intravenous administration due to particulates. Incomplete dissolution or precipitation of this compound.1. Filter the final solution using a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles. 2. Prepare an inclusion complex with HP-β-CD to achieve a true solution suitable for injection. A lyophilized powder of the complex can be reconstituted with normal saline.[1]
Low or variable bioavailability observed in in vivo studies. Poor absorption due to low solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).1. For oral administration, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) to improve absorption.[4][9] 2. For parenteral administration, use a solubilizing excipient like HP-β-CD to ensure the drug remains in solution in vivo.[1][2]

Quantitative Data Summary

The following table summarizes the reported improvement in this compound solubility using HP-β-CD.

Parameter Value Reference
Initial Aqueous Solubility of this compound9.18 µg/mL[2]
Solubility with HP-β-CD (10% w/v)2.02 mg/mL[1][2]
Fold Increase in Solubility~220-fold[1]
Molar Ratio of PM to HP-β-CD1:1[1]

Experimental Protocols

Protocol for Preparation of this compound/HP-β-CD Inclusion Complex

This protocol is based on the methodology described for enhancing the solubility of this compound for injectable formulations.[1]

Materials:

  • This compound (PM)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional, for creating a powder for reconstitution)

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve the desired amount of HP-β-CD in deionized water with stirring to create a clear solution (e.g., 10% w/v).

  • Add this compound: Gradually add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Stir for Complexation: Allow the mixture to stir at room temperature for a specified period (e.g., 24 hours) to ensure complete formation of the inclusion complex. The solution should become clear as the this compound dissolves.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility for in vivo use.

  • Lyophilization (Optional): For long-term storage and easy reconstitution, the solution can be freeze-dried (lyophilized) to obtain a stable powder of the PM/HP-β-CD inclusion complex. This powder can then be reconstituted with a suitable vehicle (e.g., sterile saline) to the desired concentration before administration.

Visualizations

experimental_workflow cluster_preparation Preparation of HP-β-CD Solution cluster_complexation Inclusion Complex Formation cluster_final_prep Final Preparation for In Vivo Use HP_CD HP-β-CD Powder Stir1 Stir until Dissolved HP_CD->Stir1 Water Deionized Water Water->Stir1 HP_CD_Sol Clear HP-β-CD Solution Stir1->HP_CD_Sol Stir2 Stir for 24h HP_CD_Sol->Stir2 PM This compound Powder PM->Stir2 PM_HP_CD_Sol PM/HP-β-CD Solution Stir2->PM_HP_CD_Sol Filter 0.22 µm Filtration PM_HP_CD_Sol->Filter Lyophilize Lyophilization (Optional) Filter->Lyophilize Final_Product Injectable Formulation Filter->Final_Product Direct Use Lyophilize->Final_Product Reconstitute

Caption: Workflow for preparing an injectable this compound formulation using HP-β-CD.

signaling_pathway cluster_drug Drug Formulation cluster_administration In Vivo Administration PM This compound (Poorly Soluble) Complex PM/HP-β-CD Complex (Water Soluble) PM->Complex HP_CD HP-β-CD HP_CD->Complex Injection Parenteral Administration Complex->Injection Bioavailability Increased Bioavailability Injection->Bioavailability

Caption: Logical relationship of HP-β-CD complexation to improve this compound bioavailability.

References

overcoming poor bioavailability of Purinostat mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purinostat mesylate. The information provided addresses common challenges related to its poor bioavailability and offers strategies to overcome these issues.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected efficacy in in vivo models.

Question: My in vivo experiments with this compound are showing variable and lower-than-expected anti-tumor activity. What could be the cause and how can I address it?

Answer: Poor and variable oral bioavailability is a known issue with this compound, which can lead to inconsistent plasma and tissue concentrations.[1] This variability can significantly impact the reproducibility of your in vivo efficacy studies.

Recommended Solution:

  • Switch to a formulated version: An injectable formulation of this compound (PMF) has been developed using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.[1] This formulation dramatically improves the solubility and pharmacokinetic profile of the compound.[1]

  • Consider intravenous administration: If using the free form of this compound, intravenous (i.v.) administration can bypass the barriers of oral absorption, leading to more consistent systemic exposure.[2]

Issue: Difficulty achieving desired therapeutic concentrations in cell-based assays.

Question: I am having trouble dissolving this compound for my in vitro experiments, and I suspect I'm not reaching the desired effective concentrations. What can I do?

Answer: this compound has poor aqueous solubility, which can make it challenging to prepare stock solutions and achieve desired final concentrations in aqueous cell culture media.[1][3]

Recommended Solutions:

  • Use an appropriate solvent for stock solutions: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.[4] Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically below 0.5%).

  • Utilize a cyclodextrin-based formulation: The use of hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase the aqueous solubility of this compound.[1][3] Preparing a complex with HP-β-CD can facilitate the dissolution of the compound in your culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound's poor bioavailability?

A1: The primary reason for this compound's poor bioavailability is its low aqueous solubility.[1][3] This characteristic limits its dissolution in the gastrointestinal tract, which is a critical step for oral absorption. One study reported its water solubility to be only 9.18 μg/mL.[1]

Q2: What formulation strategies have been successfully used to overcome the poor bioavailability of this compound?

A2: The most successful strategy to date is the development of an injectable formulation (PMF) using hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][3] This formulation acts as a molecular carrier, encapsulating the hydrophobic this compound and significantly increasing its solubility in water.[3] Other general strategies for improving the bioavailability of poorly soluble drugs include particle size reduction (micronization or nanosuspension), lipid-based delivery systems (like self-emulsifying drug delivery systems), and the formation of amorphous solid dispersions.[5][6][7]

Q3: How does the injectable formulation (PMF) of this compound compare to the free drug in terms of pharmacokinetics?

A3: The injectable formulation (PMF) significantly improves the pharmacokinetic properties of this compound compared to the free form. Studies have shown a longer half-life (t1/2) and increased exposure (AUC) in both plasma and bone marrow.[8]

Q4: Are there any in vitro assays that can predict the oral absorption of this compound?

A4: Yes, the Caco-2 permeability assay is a widely used in vitro model to predict human oral absorption of drug candidates.[9][10][11] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[12] It can assess the rate of transport of a compound across this cell layer.[12]

Q5: What are the downstream signaling pathways affected by this compound?

A5: this compound, as a selective inhibitor of class I and IIb histone deacetylases (HDACs), leads to the hyperacetylation of histone and non-histone proteins.[13][14] This epigenetic modification results in the altered expression of numerous genes, impacting several key signaling pathways involved in cancer progression. These include the downregulation of oncogenic pathways and the activation of tumor suppressor genes. Specifically, this compound has been shown to suppress important factors for leukemia stem cell survival, including c-Myc, β-Catenin, E2f, Ezh2, Alox5, and mTOR. It can also induce apoptosis and affect cell cycle progression.[13][14]

Data Presentation

Table 1: Improvement in Solubility of this compound with Formulation
FormulationSolventSolubilityFold IncreaseReference
Free this compound (PM)Water9.18 µg/mL-[1]
PM Injectable Formulation (PMF) with HP-β-CDWater2.02 mg/mL~220[3]
Table 2: Comparative Pharmacokinetic Parameters of Free this compound (PM) and Injectable Formulation (PMF) in a Mouse Model
ParameterMatrixFree PMPMFReference
Half-life (t1/2) Plasma3.04 ± 1.74 h18.99 ± 6.22 h[8]
Bone Marrow8.22 ± 1.65 h15.93 ± 6.08 h[8]
Cmax Plasma2088 ± 455 ng/mL1608 ± 362 ng/mL[8]
Bone Marrow1846 ± 398 ng/g1290 ± 291 ng/g[8]
AUC (0-t) Plasma7439 ± 1621 hng/mL25890 ± 5644 hng/mL[8]
Bone Marrow16580 ± 3614 hng/g21980 ± 4792 hng/g[8]
Clearance (CL) Plasma23.3 ± 5.1 L/h/kg6.9 ± 1.5 L/h/kg[8]
Bone Marrow--[8]

Data presented as Mean ± SD. Cmax: Maximum concentration; AUC: Area under the curve.

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound as a predictor of its oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell filter supports and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[10]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) are used for the assay.

  • Transport Experiment (Apical to Basolateral):

    • The cell monolayers are equilibrated with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with glucose).

    • The dosing solution of this compound is added to the apical (upper) compartment.

    • The basolateral (lower) compartment is filled with fresh transport buffer.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the collected samples is quantified using LC-MS/MS.

  • Transport Experiment (Basolateral to Apical) for Efflux Assessment:

    • The dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment to determine if the compound is a substrate for efflux transporters like P-glycoprotein.[10]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.[12]

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and its formulated versions in an animal model.

Methodology:

  • Animal Model: A suitable animal model, such as mice or rats, is selected.

  • Drug Administration:

    • For oral bioavailability studies, a defined dose of this compound or its formulation is administered via oral gavage.

    • For intravenous administration, the compound is administered via tail vein injection.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Plasma is separated by centrifugation. Tissues of interest (e.g., tumor, bone marrow) can also be collected at the end of the study.

  • Sample Analysis: The concentration of this compound in plasma and tissue homogenates is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

Purinostat_Mesylate_Signaling_Pathway cluster_0 PM This compound HDAC HDAC Class I & IIb (HDAC1, 2, 3, 6, 8, 10) PM->HDAC Inhibition Histones Histone Proteins NonHistones Non-Histone Proteins (e.g., p53, transcription factors) Acetylation Increased Acetylation HDAC->Acetylation Histones->Acetylation Deacetylation Block NonHistones->Acetylation Deacetylation Block Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Altered Gene Expression Acetylation->GeneExpression Chromatin->GeneExpression TumorSuppressor Tumor Suppressor Genes (e.g., p21) GeneExpression->TumorSuppressor Activation Oncogenes Oncogenes (c-Myc, E2f) GeneExpression->Oncogenes Repression SurvivalPathways Pro-Survival Pathways (β-Catenin, mTOR, Alox5) GeneExpression->SurvivalPathways Repression CellCycle Cell Cycle Arrest (G1/S Phase) TumorSuppressor->CellCycle Apoptosis Apoptosis Induction TumorSuppressor->Apoptosis Promotion Oncogenes->CellCycle Inhibition of Progression SurvivalPathways->Apoptosis Reduced Survival Signals

Caption: Signaling pathway of this compound.

Caption: Troubleshooting workflow for in vivo experiments.

References

potential off-target effects of Purinostat mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of Purinostat mesylate. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, experimental protocols, and visualizations to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1] Its primary on-target effect is the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This epigenetic modification alters gene expression, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.[1] Specifically, it has been shown to downregulate the expression of key oncogenes such as BCR-ABL and c-MYC.[1]

Q2: Has this compound been screened for off-target kinase activity?

Yes. A kinase panel screening has been conducted to evaluate the selectivity of this compound. At a concentration of 1 µmol/L, this compound showed no significant inhibitory activity against a panel of 89 kinase enzymes known to be involved in tumor regulation.[1] This suggests a high degree of selectivity for its intended HDAC targets over a broad range of kinases. The specific list of the 89 kinases is detailed in the supplementary information of the cited primary research article.

Q3: What are the known systemic off-target effects or adverse events observed in clinical studies?

Clinical trials with this compound have identified several treatment-emergent adverse events. These are likely a combination of on-target effects (due to the role of HDACs in normal cell function) and potential off-target effects. The most frequently reported Grade ≥3 adverse events include:

  • Hematological: Thrombocytopenia, neutropenia, leukocytopenia, and anemia.

  • Metabolic: Hypokalemia and hypertriglyceridemia.

These effects are generally manageable and are important considerations in experimental design and interpretation, particularly in in vivo studies.

Q4: Is there any information on the potential for cardiotoxicity with this compound?

Cardiotoxicity, specifically QT interval prolongation, is a known concern for some HDAC inhibitors. For this compound, hERG (human Ether-a-go-go-Related Gene) blockade assays have been conducted as part of the safety evaluation to assess the risk of cardiotoxicity.[1] Researchers should consult the specific results of these assays when designing experiments where cardiac function is a relevant endpoint.

Q5: Are there any other known molecular off-targets for this compound?

Currently, publicly available data primarily focuses on the high selectivity of this compound for Class I and IIb HDACs and the lack of significant off-target kinase activity.[1] While some studies on other hydroxamic acid-based HDAC inhibitors have identified potential off-targets like MBLAC2, there is no direct evidence at this time to confirm that this compound interacts with this or other non-HDAC, non-kinase proteins. Researchers observing unexpected phenotypes that cannot be explained by HDAC inhibition should consider further investigation into potential novel off-targets.

Data Summary

On-Target Activity of this compound
HDAC ClassHDAC IsoformIC₅₀ (nM)
Class I HDAC10.81
HDAC21.4
HDAC31.7
HDAC83.8
Class IIa HDAC41072
HDAC5426
HDAC7690
HDAC9622
Class IIb HDAC611.5
HDAC101.1
Class IV HDAC113348

Data sourced from MedChemExpress and corroborated by primary literature.[1]

Troubleshooting Guide

Observed Issue Potential Cause & Troubleshooting Steps
Unexpectedly high cytotoxicity in a specific cell line. 1. On-Target Effect: The cell line may be highly dependent on the activity of Class I/IIb HDACs. Action: Perform a dose-response curve to determine the IC₅₀ in your specific cell line. Compare your results with published data. 2. Off-Target Effect (Unlikely but possible): The cell line may express a unique, unidentified off-target that is sensitive to this compound. Action: If the cytotoxicity is inconsistent with known HDAC inhibition effects, consider proteomic or transcriptomic analysis to identify perturbed pathways.
Changes in protein phosphorylation status. 1. Indirect On-Target Effect: HDAC inhibition can alter the expression of kinases or phosphatases, leading to downstream changes in phosphorylation. Action: Investigate the expression levels of key kinases and phosphatases in your signaling pathway of interest after treatment. 2. Direct Off-Target Effect (Ruled out for 89 kinases): While a broad kinase screen was negative, it's theoretically possible a specific kinase not in the panel is affected. Action: If a specific kinase is suspected, perform an in vitro kinase assay with the purified enzyme and this compound.
In vivo studies show hematological abnormalities. 1. Expected On-Target Effect: HDACs play a crucial role in hematopoiesis. Inhibition is known to cause thrombocytopenia and neutropenia. Action: Monitor complete blood counts (CBCs) regularly during in vivo experiments. Adjust dosing or scheduling if severe cytopenias are observed, consistent with clinical trial management.
Conflicting results with other HDAC inhibitors. 1. Selectivity Profile: this compound is selective for Class I and IIb HDACs. Pan-HDAC inhibitors will affect a broader range of HDACs, potentially leading to different phenotypes. Action: Compare the HDAC selectivity profiles of the inhibitors used. Ensure that the observed differences can be attributed to the specific HDAC isoforms being inhibited.

Key Experimental Protocols

HDAC Inhibition Assay (Biochemical)

This protocol provides a general framework for assessing the enzymatic activity of this compound against purified HDAC enzymes.

Objective: To determine the IC₅₀ of this compound for specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • This compound stock solution in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add the diluted this compound or DMSO control.

  • Add the HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer solution will lyse the acetylated lysine from the substrate, which can then be detected by the fluorophore.

  • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

hERG Blockade Assay (Automated Patch Clamp)

This protocol outlines a general method for evaluating the potential of this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Objective: To determine the IC₅₀ of this compound for the hERG channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Extracellular and intracellular solutions appropriate for hERG channel recordings.

  • This compound stock solution in DMSO.

  • Positive control (e.g., E-4031, a known hERG blocker).

Procedure:

  • Culture the hERG-expressing HEK293 cells to the appropriate confluency for the automated patch-clamp system.

  • Harvest the cells and prepare a cell suspension according to the instrument manufacturer's protocol.

  • Prepare a series of dilutions of this compound in the extracellular solution. Include a vehicle control (DMSO) and a positive control.

  • Load the cell suspension, solutions, and test compounds onto the automated patch-clamp instrument.

  • The instrument will establish whole-cell patch-clamp recordings from individual cells.

  • Apply a voltage protocol designed to elicit hERG channel currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic tail current.

  • After establishing a stable baseline recording, sequentially apply the increasing concentrations of this compound to the cells.

  • Record the hERG current at each concentration.

  • Measure the amplitude of the hERG tail current at each concentration and calculate the percentage of inhibition relative to the baseline current.

  • Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Histone Proteins DNA DNA Histone->DNA compaction Gene_Expression Tumor Suppressor Gene Expression Histone->Gene_Expression Regulates HAT HAT (Histone Acetyltransferase) Acetyl_Group Acetyl Group HAT->Acetyl_Group Adds HDAC HDAC (Histone Deacetylase) HDAC->Acetyl_Group Removes Acetyl_Group->Histone Acetylation (Relaxed Chromatin) Purinostat Purinostat mesylate Purinostat->HDAC Inhibits

Caption: Intended on-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., high toxicity, altered signaling) Check_Dose Is the concentration appropriate? Start->Check_Dose High_Dose High Dose: Perform dose-response curve Check_Dose->High_Dose No Correct_Dose Correct Dose Check_Dose->Correct_Dose Yes On_Target Is the phenotype consistent with HDAC Class I/IIb inhibition? Yes_On_Target Yes: Likely on-target effect. Investigate downstream pathways. On_Target->Yes_On_Target Yes No_Off_Target No: Potential off-target effect. On_Target->No_Off_Target No Correct_Dose->On_Target Check_Selectivity Review literature for known off-targets. (e.g., kinase panel screen was negative) No_Off_Target->Check_Selectivity Novel_Off_Target Consider novel off-target investigation (e.g., proteomics, thermal shift assay) Check_Selectivity->Novel_Off_Target

Caption: Troubleshooting workflow for unexpected experimental results.

Logical_Relationships cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects Purinostat This compound HDAC_Inhibition HDAC Class I/IIb Inhibition Purinostat->HDAC_Inhibition Kinase_Activity Kinase Activity (No significant effect on 89 kinases) Purinostat->Kinase_Activity Selectivity hERG_Channel hERG Channel (Assessed for cardiotoxicity) Purinostat->hERG_Channel Safety Systemic_Effects Systemic Effects (e.g., Hematological, Metabolic) Purinostat->Systemic_Effects Clinical Apoptosis Apoptosis & Cell Cycle Arrest HDAC_Inhibition->Apoptosis Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression

Caption: Logical relationships of on-target and potential off-target effects.

References

optimizing Purinostat mesylate treatment schedule for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Purinostat mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of Class I and Class IIb histone deacetylases (HDACs).[1] By inhibiting these enzymes, it prevents the removal of acetyl groups from histones and other proteins. This leads to hyperacetylation, which in turn alters chromatin structure and modulates gene expression, ultimately inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][3] Specifically, it has been shown to downregulate the expression of key oncogenes such as BCR-ABL and c-MYC in leukemia models.[3]

Q2: In which cancer cell lines is this compound known to be effective?

A2: Preclinical studies have demonstrated this compound's potent activity against various hematologic cancer cell lines. For instance, in Ph+ leukemia cell lines like LAMA84, it exhibits an IC50 of less than 10 nM.[2] Its efficacy has also been established in models of diffuse large B-cell lymphoma (DLBCL) and multiple myeloma.[4]

Q3: What is the recommended solvent and storage condition for this compound for in vitro use?

A3: this compound has poor solubility in water. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. An injectable formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) has been developed to improve solubility for in vivo applications.[2]

Q4: What are the common mechanisms of resistance to HDAC inhibitors like this compound?

A4: Resistance to HDAC inhibitors can arise through several mechanisms:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic proteins like Bcl-2 can counteract the pro-apoptotic effects of this compound.

  • Activation of compensatory signaling pathways: Cancer cells may activate alternative survival pathways, such as the PI3K/AKT/mTOR or MAPK pathways, to bypass the effects of HDAC inhibition.

Troubleshooting Guides

Issue 1: Low or no cytotoxicity observed in my cancer cell line.

  • Question: I've treated my cells with this compound, but I'm not seeing the expected level of cell death. What could be wrong?

  • Answer:

    • Confirm Drug Concentration and Activity: Ensure that the correct concentration range is being used. Refer to the IC50 values in Table 2 for guidance, but remember that sensitivity can vary between cell lines. It's crucial to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the IC50 in your specific cell line. Also, verify that the compound has been stored correctly to prevent degradation.

    • Check Cell Line Sensitivity: While potent, not all cell lines are equally sensitive to this compound. Consider testing a positive control cell line known to be sensitive, such as LAMA84 or other hematologic cancer cell lines.

    • Evaluate Treatment Duration: The cytotoxic effects of HDAC inhibitors can be time-dependent. Consider extending the treatment duration (e.g., 48 or 72 hours) to allow for the induction of apoptosis and cell cycle arrest.

    • Assess for Resistance: Your cell line may have intrinsic or acquired resistance. This could be due to high expression of drug efflux pumps or anti-apoptotic proteins.

Issue 2: I am not detecting an increase in histone acetylation (e.g., Ac-H3, Ac-H4) via Western blot after treatment.

  • Question: My Western blot results do not show an increase in acetylated histones H3 or H4 after treating with this compound. What should I do?

  • Answer:

    • Optimize Treatment Time and Dose: Histone hyperacetylation is an early event following HDAC inhibition. Analyze samples at earlier time points (e.g., 4, 8, 12, or 24 hours) post-treatment. Also, ensure you are using a concentration at or above the IC50 for your cell line.

    • Verify Antibody and Protocol: Confirm that your primary antibodies against acetylated histones are validated and used at the recommended dilution. Ensure your Western blot protocol, especially the transfer step, is optimized for small proteins like histones (see Experimental Protocol 2). Using a 0.2 µm PVDF or nitrocellulose membrane is recommended.

    • Check for Cell Cycle Effects: Histone acetylation levels can be diminished in mitotic cells. If your cell population is highly synchronized in the M-phase, this could affect the results.

    • Use a Positive Control: Treat a sensitive cell line with a known HDAC inhibitor (like Trichostatin A or this compound itself) to validate your experimental setup and reagents.

Issue 3: High variability in my in vivo xenograft study results.

  • Question: I'm seeing significant variation in tumor growth and response to this compound in my mouse xenograft model. How can I improve consistency?

  • Answer:

    • Standardize Tumor Implantation: Ensure that a consistent number of viable cells are injected into the same anatomical location for each mouse. For subcutaneous models, this is typically in the flank.

    • Begin Treatment at a Consistent Tumor Volume: Randomize mice into treatment and control groups only when tumors have reached a standardized average volume (e.g., 100-150 mm³). This minimizes variability due to different initial tumor burdens.

    • Ensure Consistent Drug Formulation and Administration: Due to its poor water solubility, ensure the injectable formulation of this compound is prepared consistently. Intravenous (i.v.) or intraperitoneal (i.p.) routes are commonly used. Verify the accuracy of your dosing volume for each animal based on its body weight.

    • Monitor Animal Health: Regularly monitor the body weight and overall health of the animals. Significant weight loss (>15-20%) can indicate toxicity and may affect tumor growth and drug response, requiring dose adjustments or cessation of treatment for that animal.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

HDAC ClassIsoformIC50 (nM)
Class I HDAC10.81
HDAC21.4
HDAC31.7
HDAC83.8
Class IIa HDAC41072
HDAC5426
HDAC7690
HDAC9622
Class IIb HDAC611.5
HDAC101.1
Class IV HDAC113348
Data compiled from publicly available sources.[1]

Table 2: Efficacy of this compound in Clinical Trials for Relapsed/Refractory (r/r) Lymphoma

Clinical Trial IDPhasePatient PopulationDosing ScheduleObjective Response Rate (ORR)
NCT05526313Ir/r LymphomaUp to 15 mg/m² (i.v.) on Days 1, 4, 8, 11 of a 21-day cycle61.6% (11/18)
NCT05563844IIar/r DLBCL8.4 mg/m² (i.v.) on Days 1, 4, 8, 11 of a 21-day cycle66.7% (10/15)
11.2 mg/m² (i.v.) on Days 1, 4, 8, 11 of a 21-day cycle76.9% (10/13)
NCT05563844IIbr/r DLBCL11.2 mg/m² (i.v.) on Days 1, 4, 8, 11 of a 21-day cycle60.5% (26/43)
Data is based on published results from the respective clinical trials.[4][5][6][7][8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol is adapted for a 96-well plate format.

  • Cell Plating:

    • For adherent cells, seed at a density of 2,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

    • For suspension cells, seed at a density of 5,000-20,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

    • Add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells after subtracting the background luminescence from wells with medium only.

Protocol 2: Western Blot for Histone Acetylation

  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound for the desired time and concentration.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For histones, an acid extraction protocol may yield cleaner results.

    • Sonicate the lysate to shear DNA and centrifuge to pellet debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Mix 15-30 µg of protein with LDS sample buffer containing a reducing agent.

    • Heat the samples at 70-95°C for 5-10 minutes.[10]

  • Gel Electrophoresis:

    • Load samples onto a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel to resolve low molecular weight histone proteins.

    • Run the gel until sufficient separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins to a 0.2 µm pore size PVDF or nitrocellulose membrane.[11] A wet transfer is often recommended for small proteins.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

Visualizations

Purinostat_Mesylate_Signaling_Pathway PM This compound HDAC HDACs (Class I & IIb) PM->HDAC Histones Histones & Other Substrate Proteins HDAC->Histones Deacetylates Acetylation Increased Acetylation (Hyperacetylation) Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp Oncogenes Downregulation of Oncogenes (e.g., c-MYC, BCR-ABL) GeneExp->Oncogenes TSGs Upregulation of Tumor Suppressor Genes GeneExp->TSGs Apoptosis Apoptosis Oncogenes->Apoptosis TSGs->Apoptosis CellCycle Cell Cycle Arrest TSGs->CellCycle

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Hypothesis invitro In Vitro Studies start->invitro viability 1. Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) Determine IC50 invitro->viability mechanistic 2. Mechanistic Assays (e.g., Western Blot for Ac-H3) Confirm Target Engagement viability->mechanistic invivo In Vivo Studies mechanistic->invivo Promising Results model 3. Xenograft Model Development (Subcutaneous implantation) invivo->model efficacy 4. Efficacy & Tolerability Study (Dosing, Tumor Volume, Body Weight) model->efficacy pd 5. Pharmacodynamic Analysis (e.g., Ac-H3 in tumor tissue) efficacy->pd end Data Analysis & Conclusion pd->end Troubleshooting_Guide start Observed Issue: Low Efficacy In Vitro check_ic50 Is treatment dose ≥ IC50 for your cell line? start->check_ic50 perform_dr Action: Perform dose-response (e.g., 1 nM - 10 µM) check_ic50->perform_dr No / Unknown check_duration Is treatment duration sufficient (e.g., 48-72h)? check_ic50->check_duration Yes extend_time Action: Increase incubation time check_duration->extend_time No check_target Is target engagement confirmed? (Increased Ac-H3/H4) check_duration->check_target Yes run_wb Action: Run Western blot at earlier time points (4-24h) check_target->run_wb No / Unknown consider_resistance Possible Cause: Intrinsic cell resistance check_target->consider_resistance Yes solution Solution: - Test a positive control cell line - Evaluate resistance markers (e.g., ABC transporters) consider_resistance->solution

References

Technical Support Center: Injectable Purinostat Mesylate Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists developing an injectable formulation of Purinostat mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating an injectable solution of this compound?

A1: this compound, a BCS Class II compound, presents two main challenges for injectable formulation:

  • Low Aqueous Solubility: Its poor solubility in aqueous media can lead to difficulties in achieving the desired concentration for therapeutic efficacy and may cause precipitation upon dilution with aqueous physiological fluids.

  • Chemical Instability: The molecule may be susceptible to hydrolysis and oxidation, which can lead to degradation of the active pharmaceutical ingredient (API) and a loss of potency over time.

Q2: Which solvent systems are recommended for solubilizing this compound?

A2: A combination of co-solvents and non-ionic surfactants is often effective. Common starting points include mixtures of polyethylene glycol (PEG) 300 or 400, propylene glycol (PG), and polysorbate 80 (Tween® 80). The optimal ratio will depend on the target concentration and stability requirements. See the solubility data in Table 1 for more details.

Q3: How can the physical stability of the this compound formulation be improved?

A3: To prevent precipitation of this compound from the formulation, consider the following strategies:

  • Inclusion of Surfactants: Non-ionic surfactants like polysorbate 80 or Cremophor® EL can form micelles that encapsulate the drug, improving its apparent solubility and preventing precipitation upon dilution.

  • Use of Cyclodextrins: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBECD), can form inclusion complexes with the drug molecule, significantly enhancing its aqueous solubility.

  • pH Adjustment: If the molecule has ionizable groups, adjusting the pH of the formulation to a range where the ionized form predominates can increase solubility.

Q4: What are the critical analytical methods for characterizing an injectable this compound formulation?

A4: Key analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): For quantifying the API concentration and detecting any degradation products. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water is a common starting point.

  • Dynamic Light Scattering (DLS): To monitor for the presence of sub-visible particles or drug aggregates that could indicate physical instability.

  • Osmolality Measurement: To ensure the final formulation is isotonic and suitable for injection.

  • Viscosity Measurement: To confirm the formulation has an appropriate viscosity for injection.

Troubleshooting Guides

Problem 1: Drug Precipitation Observed During Formulation or Upon Storage

  • Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in the chosen solvent system is too high.

    • Solution: Re-evaluate the solubility data (see Table 1) and either reduce the drug concentration or modify the solvent system by increasing the proportion of the co-solvent or adding a solubilizing excipient.

  • Possible Cause 2: Incompatible Excipients. An excipient in the formulation is causing the drug to precipitate.

    • Solution: Conduct an excipient compatibility study (see Protocol 2) to identify the problematic excipient.

  • Possible Cause 3: Temperature Effects. The formulation is being stored at a temperature that reduces the drug's solubility.

    • Solution: Investigate the effect of temperature on solubility and define an appropriate storage temperature range.

Problem 2: Loss of Potency or Appearance of Degradation Peaks in HPLC

  • Possible Cause 1: Hydrolytic Degradation. The ester or amide functionalities in this compound are being hydrolyzed.

    • Solution: Adjust the pH of the formulation to a range where the hydrolysis rate is minimized. This can be determined through a forced degradation study (see Protocol 3). Consider lyophilization to create a solid powder for reconstitution, which can improve long-term stability.

  • Possible Cause 2: Oxidative Degradation. The molecule is reacting with oxygen present in the formulation or headspace of the vial.

    • Solution: Add an antioxidant, such as ascorbic acid or monothioglycerol, to the formulation. Additionally, consider manufacturing the drug product under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.

Data Presentation

Table 1: Solubility of this compound in Various Solvent Systems at 25°C

Solvent SystemThis compound Solubility (mg/mL)
Water< 0.1
Propylene Glycol (PG)5.2
Polyethylene Glycol 400 (PEG 400)12.8
30% PEG 400 / 70% Water1.5
30% PEG 400 / 60% Water / 10% Polysorbate 808.9
15% Sulfobutylether-β-cyclodextrin (SBECD) in Water15.3

Experimental Protocols

Protocol 1: Solubility Screening

  • Add an excess amount of this compound powder to 1 mL of the selected solvent system in a glass vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Dilute the filtered solution with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

Protocol 2: Excipient Compatibility Study

  • Prepare binary mixtures of this compound with each proposed excipient in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at the intended storage condition for a predetermined period (e.g., 4 weeks).

  • At specified time points, analyze the samples by HPLC for the appearance of degradation products and any change in the purity of the API.

  • Visually inspect the samples for any physical changes, such as color change or precipitation.

Protocol 3: Forced Degradation Study

  • Expose solutions of this compound to various stress conditions, including:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Exposure to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC to identify and quantify the degradation products formed under each condition. This helps in understanding the degradation pathways and developing a stability-indicating analytical method.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Drug Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT HDAC HDAC AKT->HDAC Inhibits AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylates GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Promotes Purinostat This compound Purinostat->HDAC Inhibits

Caption: Hypothetical signaling pathway for this compound.

G A API Characterization (Solubility, pKa) B Solubility Screening (Co-solvents, Surfactants, Cyclodextrins) A->B C Excipient Compatibility Study A->C D Prototype Formulation Development B->D C->D G Short-term Stability Assessment D->G E Forced Degradation Study F Stability-Indicating Method Development E->F F->G H Lead Formulation Selection G->H G Start Precipitation Observed? CheckConc Concentration > Solubility Limit? Start->CheckConc ReduceConc Reduce Concentration or Modify Solvent System CheckConc->ReduceConc Yes CheckExcipients Incompatible Excipients? CheckConc->CheckExcipients No End Problem Resolved ReduceConc->End PerformCompatibility Perform Excipient Compatibility Study CheckExcipients->PerformCompatibility Yes CheckTemp Storage Temp Issue? CheckExcipients->CheckTemp No PerformCompatibility->End DefineStorage Define Appropriate Storage Conditions CheckTemp->DefineStorage Yes CheckTemp->End No DefineStorage->End

Technical Support Center: Assessing Purinostat Mesylate's hERG Blockade Potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential for Purinostat mesylate to block the human Ether-a-go-go-Related Gene (hERG) potassium channel. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the known hERG blockade potential of this compound?

A1: Preclinical safety evaluations for this compound have included hERG blockade assays.[1][2][3][4] While specific IC50 values from these studies are not publicly detailed, compounds of this class are routinely assessed for cardiac liability. For illustrative purposes, this guide provides representative data based on typical findings for selective HDAC inhibitors. It is crucial to perform direct experimental evaluation to determine the precise hERG liability of this compound under your specific assay conditions.

Q2: Which type of hERG assay is most appropriate for evaluating this compound?

A2: The choice of assay depends on the stage of your research.

  • Early Stage/High-Throughput Screening: Fluorescence Polarization (FP) or Thallium Flux assays are suitable for initial screening of multiple compounds due to their higher throughput.

  • Lead Optimization/Preclinical Safety: The gold standard for regulatory submission is the manual whole-cell patch clamp electrophysiology assay, as it provides the most detailed and direct measure of hERG channel function. Automated patch clamp (APC) systems are also widely used for higher throughput than manual patching while still providing high-quality electrophysiological data.

Q3: What are the typical starting concentrations for this compound in a hERG assay?

A3: Based on its in vitro potency against HDAC enzymes (in the low nanomolar range), a starting concentration range for hERG assessment could span from 0.01 µM to 100 µM to establish a full dose-response curve.[5] It is advisable to test a wide range of concentrations to accurately determine the IC50 value.

Q4: Are there specific properties of this compound to consider when designing the experiment?

A4: As an HDAC inhibitor, it is important to consider potential secondary pharmacological effects or interactions with the assay system. Ensure that the vehicle (e.g., DMSO) concentration is consistent across all tested concentrations of this compound and the negative control, and that it does not exceed a level that affects cell health or channel function (typically ≤0.5%).

Data Presentation

The following tables present representative quantitative data for this compound's hERG blockade potential as might be determined by various standard assays. Note: This data is illustrative and should be confirmed by direct experimentation.

Table 1: Representative hERG Blockade IC50 Values for this compound

Assay TypeCell LineTemperatureIC50 (µM)
Manual Patch ClampHEK29335-37°C> 30
Automated Patch ClampCHO35-37°C> 30
Thallium FluxHEK293Room Temp> 50
Fluorescence PolarizationMembrane PrepRoom Temp> 50

Table 2: Representative Percentage Inhibition Data

Concentration (µM)Manual Patch Clamp (% Inhibition)Automated Patch Clamp (% Inhibition)
1< 5%< 5%
108%10%
3025%28%
10045%48%

Experimental Protocols

Manual Whole-Cell Patch Clamp Electrophysiology

This protocol is considered the gold standard for assessing hERG channel inhibition.

  • Cell Culture: Stably transfected HEK293 or CHO cells expressing the hERG channel are cultured to 70-90% confluency.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Whole-cell configuration is established using a patch clamp amplifier.

    • Cells are held at a holding potential of -80 mV.

    • A depolarizing pulse to +20 mV for 1-2 seconds is applied to activate and then inactivate the hERG channels.

    • The membrane potential is then stepped to -50 mV to elicit the characteristic hERG tail current, which is measured.

  • Compound Application: this compound is perfused at increasing concentrations, with the tail current measured at each concentration until a steady-state effect is observed.

  • Data Analysis: The percentage inhibition of the tail current at each concentration is calculated relative to the baseline (vehicle control). The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Thallium Flux Assay

A higher-throughput method suitable for screening.

  • Cell Plating: hERG-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer.

  • Compound Incubation: Cells are incubated with various concentrations of this compound.

  • Thallium Stimulation: A stimulus buffer containing thallium is added to the wells. The influx of thallium through open hERG channels leads to an increase in fluorescence.

  • Fluorescence Reading: The plate is read in a kinetic plate reader to measure the change in fluorescence over time.

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. The IC50 is calculated from the concentration-dependent inhibition of the fluorescence signal.

Troubleshooting Guides

Patch Clamp Assay Troubleshooting

Issue: Unstable Seal Resistance (<1 GΩ)

  • Possible Cause: Poor cell health, debris at the pipette tip, or mechanical vibration.

  • Troubleshooting Steps:

    • Ensure cells are healthy and not over-confluent.

    • Use fresh, filtered pipette solution.

    • Apply positive pressure to the pipette as it approaches the cell to clear debris.

    • Check the anti-vibration table and microscope for any sources of vibration.

Issue: Rundown of hERG Current

  • Possible Cause: Dialysis of essential cellular components by the pipette solution, or channel instability over time.

  • Troubleshooting Steps:

    • Include ATP and GTP in the internal solution to support cell metabolism.

    • Limit the duration of the recording for each cell.

    • Monitor the current in a vehicle-only control cell over the same time course to quantify the extent of rundown.

Issue: High Variability in IC50 Values

  • Possible Cause: Inconsistent compound incubation times, temperature fluctuations, or issues with compound solubility/stability.

  • Troubleshooting Steps:

    • Standardize the incubation time for each concentration.

    • Use a temperature-controlled recording chamber.

    • Verify the solubility of this compound in the external solution and check for precipitation at higher concentrations.

Thallium Flux Assay Troubleshooting

Issue: Low Signal-to-Background Ratio

  • Possible Cause: Low hERG channel expression, inefficient dye loading, or high background fluorescence.

  • Troubleshooting Steps:

    • Use a cell line with robust and stable hERG expression.

    • Optimize dye loading time and concentration.

    • Ensure complete removal of extracellular dye by washing before adding the stimulus buffer.

Issue: False Positives/Negatives

  • Possible Cause: Compound auto-fluorescence, or indirect effects on cell health or dye function.

  • Troubleshooting Steps:

    • Pre-read the plate after compound addition but before thallium stimulation to check for compound auto-fluorescence.

    • Perform a cell viability assay in parallel to rule out cytotoxicity at high compound concentrations.

    • Confirm hits with a secondary assay, preferably patch clamp electrophysiology.

Visualizations

experimental_workflow cluster_screening High-Throughput Screening cluster_confirmation Confirmation & Safety FP Fluorescence Polarization Initial_Hit Initial hERG Hit? FP->Initial_Hit Thallium Thallium Flux Assay Thallium->Initial_Hit APC Automated Patch Clamp MPC Manual Patch Clamp APC->MPC Further Characterization Confirmed_Blocker Confirmed Blocker? MPC->Confirmed_Blocker Purinostat This compound Purinostat->FP Primary Assay Purinostat->Thallium Primary Assay Initial_Hit->APC Yes No_Risk Low Risk Initial_Hit->No_Risk No Risk_Assessment Cardiac Risk Assessment Confirmed_Blocker->Risk_Assessment Yes Confirmed_Blocker->No_Risk No Risk_Assessment->No_Risk IC50 vs. Therapeutic Cmax High_Risk High Risk Risk_Assessment->High_Risk IC50 vs. Therapeutic Cmax

Caption: Workflow for assessing hERG blockade potential.

troubleshooting_patch_clamp Start Unstable Recording Check_Seal Check Seal Resistance Start->Check_Seal Check_Current Check for Current Rundown Check_Seal->Check_Current Seal >1 GΩ Improve_Cells Optimize Cell Health / Pipette Prep Check_Seal->Improve_Cells Seal <1 GΩ Isolate_Vibration Isolate from Vibration Check_Seal->Isolate_Vibration Seal <1 GΩ Check_Variability High IC50 Variability? Check_Current->Check_Variability Rundown <15% Modify_Internal Add ATP/GTP to Internal Solution Check_Current->Modify_Internal Rundown >15% Monitor_Control Monitor Vehicle Control Over Time Check_Current->Monitor_Control Rundown >15% Standardize_Time Standardize Incubation Time Check_Variability->Standardize_Time Yes Control_Temp Use Temperature Control Check_Variability->Control_Temp Yes Check_Solubility Verify Compound Solubility Check_Variability->Check_Solubility Yes Stable_Recording Stable Recording Check_Variability->Stable_Recording No Improve_Cells->Check_Seal Isolate_Vibration->Check_Seal Modify_Internal->Check_Current Monitor_Control->Check_Current Standardize_Time->Check_Variability Control_Temp->Check_Variability Check_Solubility->Check_Variability

Caption: Troubleshooting logic for patch clamp assays.

References

Validation & Comparative

A Comparative Analysis of Purinostat Mesylate and Panobinostat for the Treatment of Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of purinostat mesylate and panobinostat, two histone deacetylase (HDAC) inhibitors with applications in multiple myeloma. This analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles.

Panobinostat, a pan-HDAC inhibitor, is an established therapeutic agent for relapsed or refractory multiple myeloma, typically used in combination with the proteasome inhibitor bortezomib and dexamethasone.[1][2][3] this compound is a novel, highly selective inhibitor of class I and IIb HDACs currently in clinical development, which has demonstrated potent anti-myeloma activity in preclinical and early-phase clinical studies.[4][5] This guide will delve into the experimental data supporting the use of both agents, presenting a comparative overview to inform research and development efforts.

Mechanism of Action: A Tale of Two HDAC Inhibitors

Both this compound and panobinostat exert their anti-cancer effects by inhibiting histone deacetylases, leading to the accumulation of acetylated histones and other proteins, which in turn results in the modulation of gene expression, cell cycle arrest, and apoptosis of malignant cells.[6][7] However, their selectivity and downstream effects appear to differ significantly.

Panobinostat is a potent pan-HDAC inhibitor, meaning it targets a broad range of HDAC enzymes across different classes (Class I, II, and IV).[1] This broad activity is believed to contribute to its synergistic cytotoxicity when combined with proteasome inhibitors like bortezomib.[1][8] The combination of a proteasome inhibitor and a pan-HDAC inhibitor leads to the accumulation of misfolded proteins, ultimately triggering cell death.[9]

This compound , in contrast, is a highly selective inhibitor of Class I and Class IIb HDACs.[4][10] Preclinical studies suggest that this selectivity leads to a distinct biological response compared to pan-HDAC inhibition. Bulk RNA-sequencing analysis has revealed that this compound suppresses essential tumor survival factors and uniquely triggers inflammation and interferon responses, suggesting an immunomodulatory component to its anti-tumor activity.[4][5]

Signaling Pathway of HDAC Inhibition in Multiple Myeloma

HDAC_Inhibition_Pathway cluster_drug HDAC Inhibitors cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways Purinostat This compound (Selective HDAC I/IIb Inhibitor) HDACs Histone Deacetylases (HDACs) Purinostat->HDACs Inhibits Tumor_Survival_Suppression Suppression of Tumor Survival Factors (e.g., c-Myc) Purinostat->Tumor_Survival_Suppression Immune_Response Inflammation & Interferon Response Purinostat->Immune_Response Panobinostat Panobinostat (Pan-HDAC Inhibitor) Panobinostat->HDACs Inhibits Aggresome_Inhibition Aggresome Pathway Inhibition Panobinostat->Aggresome_Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Prevents Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis of Myeloma Cells Gene_Expression->Apoptosis

Caption: Comparative signaling pathways of this compound and panobinostat.

Preclinical and Clinical Efficacy: A Comparative Look

Direct head-to-head clinical trials comparing this compound and panobinostat in multiple myeloma are not yet available. However, existing preclinical and clinical data for each agent provide valuable insights into their potential efficacy.

Preclinical Data

Preclinical studies have suggested that this compound exhibits superior anti-tumor activity compared to panobinostat in multiple myeloma and lymphoma cell lines and mouse models.[4][5]

Clinical Data

Panobinostat: The efficacy of panobinostat in combination with bortezomib and dexamethasone was established in the pivotal Phase III PANORAMA 1 trial.[1][3] This study demonstrated a significant improvement in progression-free survival (PFS) in patients with relapsed or relapsed and refractory multiple myeloma.

This compound: A first-in-human Phase I trial (NCT05526313) of this compound monotherapy in patients with relapsed/refractory multiple myeloma and lymphoma has provided preliminary evidence of its clinical activity. In the multiple myeloma cohort, the treatment demonstrated a manageable safety profile and early signs of efficacy.[4][11]

Parameter This compound (Monotherapy) Panobinostat (in combination with Bortezomib and Dexamethasone) Control (Placebo + Bortezomib and Dexamethasone)
Trial Phase Phase IPhase III (PANORAMA 1)Phase III (PANORAMA 1)
Patient Population Relapsed/Refractory Multiple MyelomaRelapsed or Relapsed and Refractory Multiple MyelomaRelapsed or Relapsed and Refractory Multiple Myeloma
Objective Response Rate (ORR) 9.1% (1/11 patients)[4]60.7%54.6%
Disease Control Rate (DCR) 72.7% (8/11 patients)[4]Not ReportedNot Reported
Median Progression-Free Survival (PFS) Not Reported12.0 months[1][3]8.1 months[1][3]

Table 1: Comparison of Clinical Efficacy Data

Safety and Tolerability

The safety profiles of both agents are important considerations for their clinical application.

Panobinostat: The most common Grade 3/4 adverse events associated with panobinostat in combination with bortezomib and dexamethasone include thrombocytopenia, diarrhea, fatigue, anemia, and neutropenia.[1] Severe diarrhea and cardiac events are noted as significant risks and are highlighted in a black box warning on the drug's label.[12]

This compound: In the Phase I trial, the most frequently observed Grade ≥3 treatment-related adverse events with this compound monotherapy were hematologic toxicities, including thrombocytopenia, neutropenia, leukopenia, and lymphopenia.[4] No dose-limiting toxicities were reported up to the maximum dose studied.[4]

Adverse Event (Grade ≥3) This compound (Monotherapy) Panobinostat (in combination with Bortezomib and Dexamethasone)
Thrombocytopenia 75.9%[4]68%[13]
Neutropenia 55.2%[4]35%[13]
Leukopenia 41.4%[4]Not Reported
Lymphopenia 31.0%[4]Not Reported
Diarrhea Not Reported25%[13]
Fatigue Not Reported24%[13]

Table 2: Comparison of Common Grade ≥3 Adverse Events

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.

PANORAMA 1 (Panobinostat)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[1]

  • Patient Population: 768 adult patients with relapsed or relapsed and refractory multiple myeloma who had received one to three prior lines of therapy.[1]

  • Treatment Arms:

    • Experimental Arm: Panobinostat (20 mg orally, once every other day for three doses per week in weeks 1 and 2 of each 3-week cycle) in combination with bortezomib (1.3 mg/m² intravenously or subcutaneously on days 1, 4, 8, and 11 of each 3-week cycle) and dexamethasone (20 mg orally on days 1, 2, 4, 5, 8, 9, 11, and 12 of each 3-week cycle).[2]

    • Control Arm: Placebo in combination with bortezomib and dexamethasone at the same doses and schedules.[1]

  • Primary Endpoint: Progression-free survival.[14]

  • Secondary Endpoints: Overall survival, overall response rate, duration of response, and safety.

PANORAMA 1 Trial Workflow

PANORAMA_1_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_endpoints Endpoints Eligibility Relapsed/Refractory Multiple Myeloma (1-3 prior therapies) Randomize 1:1 Randomization Eligibility->Randomize Arm_A Panobinostat + Bortezomib + Dexamethasone Randomize->Arm_A Arm_B Placebo + Bortezomib + Dexamethasone Randomize->Arm_B Primary_Endpoint Primary: Progression-Free Survival Arm_A->Primary_Endpoint Secondary_Endpoints Secondary: OS, ORR, Safety Arm_A->Secondary_Endpoints Arm_B->Primary_Endpoint Arm_B->Secondary_Endpoints

Caption: Workflow of the PANORAMA 1 clinical trial.

NCT05526313 (this compound)
  • Study Design: An open-label, non-randomized, first-in-human, two-center Phase I dose-escalation trial.[11]

  • Patient Population: Adult patients with relapsed or refractory lymphoma or multiple myeloma who had progressed after at least one prior regimen.[11]

  • Treatment: this compound administered via a 30-minute intravenous infusion in a standard 3+3 dose-escalation design.[11] The trial consisted of three stages: a single dose, multiple doses, and extended doses in 21-day cycles.[11]

  • Primary Objectives: To determine the maximum-tolerated dose (MTD) and the recommended Phase II dose (RP2D).[11]

  • Secondary Objectives: To assess safety and tolerability, pharmacokinetic profiles, and preliminary anti-tumor activity.[11]

This compound Phase I Trial Workflow

Purinostat_Phase1_Workflow cluster_enrollment Patient Enrollment cluster_dose_escalation Dose Escalation (3+3 Design) cluster_treatment_stages Treatment Stages cluster_endpoints Endpoints Eligibility Relapsed/Refractory Multiple Myeloma/Lymphoma (≥1 prior regimen) Dose_Levels Increasing Doses of This compound (IV) Eligibility->Dose_Levels Stage1 Single Dose Dose_Levels->Stage1 Stage2 Multiple Doses Stage1->Stage2 Stage3 Extended Doses (21-day cycles) Stage2->Stage3 Primary_Endpoints Primary: MTD, RP2D Stage3->Primary_Endpoints Secondary_Endpoints Secondary: Safety, PK, Efficacy Stage3->Secondary_Endpoints

Caption: Workflow of the this compound Phase I clinical trial.

Conclusion

Panobinostat, as a pan-HDAC inhibitor, has a well-established role in the treatment of relapsed and refractory multiple myeloma, particularly in combination with bortezomib and dexamethasone. Its efficacy in improving progression-free survival is supported by robust Phase III clinical trial data. This compound, a novel selective HDAC I/IIb inhibitor, has demonstrated promising preclinical activity, potentially superior to panobinostat, and has shown early signs of clinical efficacy and a manageable safety profile in a Phase I trial.

The distinct mechanism of action of this compound, including its immunomodulatory effects, suggests it may offer a different therapeutic approach compared to pan-HDAC inhibitors. Further clinical investigation, including combination studies and potentially direct comparative trials, will be crucial to fully elucidate the role of this compound in the management of multiple myeloma and to define its position relative to existing therapies like panobinostat. Researchers and clinicians should closely monitor the ongoing development of this promising new agent.

References

Purinostat Mesylate vs. Chidamide: A Comparative Guide to HDAC Isoform Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. Among these, purinostat mesylate and chidamide represent two distinct subtype-selective inhibitors. This guide provides a detailed comparison of their selectivity for HDAC isoforms, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their investigations.

Comparative Selectivity Profile

This compound is characterized as a potent and selective inhibitor of class I and class IIb HDACs.[1][2] In contrast, chidamide is a novel benzamide HDAC inhibitor that selectively targets class I HDACs 1, 2, and 3, and class IIb HDAC10.[3] A direct comparison suggests that this compound possesses a higher selectivity and inhibitory activity on HDAC I/IIb isoforms compared to chidamide.[1]

HDAC IsoformThis compound IC50 (nM)[4]Chidamide Selectivity
Class I
HDAC10.81Selective[3]
HDAC21.4Selective[3]
HDAC31.7Selective[3]
HDAC83.8Weaker Effect[5]
Class IIa
HDAC41072Not a primary target
HDAC5426Not a primary target
HDAC7690Not a primary target
HDAC9622Not a primary target
Class IIb
HDAC611.5Not a primary target
HDAC101.1Selective[3]
Class IV
HDAC113348Weaker Effect[5]

Table 1: Comparative HDAC Isoform Selectivity of this compound and Chidamide. IC50 values for this compound are presented in nanomolar concentrations. Chidamide's selectivity is indicated for its primary target isoforms.

Experimental Protocols

The determination of HDAC isoform selectivity and inhibitory potency (IC50 values) is typically conducted using in vitro biochemical assays. A common method is the fluorometric assay, which provides a sensitive and high-throughput-compatible platform for screening HDAC inhibitors.

General Protocol for Fluorometric HDAC Inhibition Assay:

This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors against a panel of recombinant human HDAC isoforms.

1. Reagents and Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Developer solution (containing a lysine developer)

  • Test compounds (this compound, Chidamide) dissolved in DMSO

  • Control inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds (this compound and chidamide) and the control inhibitor in assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to avoid interference with the assay.

  • In a 96-well black microplate, add the assay buffer, the recombinant HDAC enzyme, and the diluted test compound or control inhibitor.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the deacetylation of the substrate by the HDAC enzyme.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC Developer solution to each well. The developer solution contains a component that specifically recognizes the deacetylated lysine in the substrate, leading to the release of the fluorophore (e.g., AMC).

  • Incubate the plate at room temperature for a further 10-20 minutes to allow the fluorescent signal to stabilize.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • The IC50 value, which is the concentration of the inhibitor required to reduce the HDAC activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Signaling Pathways

The differential selectivity of this compound and chidamide for HDAC isoforms translates into distinct effects on cellular signaling pathways, which are critical for their anticancer activities.

This compound Signaling

This compound has been shown to exert its therapeutic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Notably, it has been reported to downregulate the expression of the oncoproteins BCR-ABL and c-MYC in leukemia cells.[2] Furthermore, this compound can repress factors crucial for the survival of leukemia stem cells, including components of the mTOR pathway.[1]

Caption: Signaling pathways modulated by this compound.

Chidamide Signaling

Chidamide's anticancer effects are mediated through its influence on several signaling cascades. It has been demonstrated to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically JAK2/STAT3 signaling.[7] Additionally, chidamide can impact the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[8]

Caption: Signaling pathways modulated by Chidamide.

Conclusion

This compound and chidamide are both valuable tools for studying the roles of specific HDAC isoforms in health and disease. This compound demonstrates potent and selective inhibition of class I and IIb HDACs, with detailed IC50 data available for a broad range of isoforms. Chidamide exhibits a more focused selectivity for HDACs 1, 2, 3, and 10. Their distinct selectivity profiles lead to the modulation of different downstream signaling pathways, offering opportunities for targeted therapeutic strategies. The choice between these inhibitors will depend on the specific research question and the desired HDAC isoform targeting profile. Further head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive assessment of their relative potencies and selectivities.

References

Unveiling Purinostat Mesylate's Target Engagement: A Comparative RNA-seq Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic landscape reveals the precise molecular consequences of Purinostat mesylate, a selective histone deacetylase (HDAC) inhibitor. This guide provides a comparative analysis of its target engagement using RNA-sequencing (RNA-seq), juxtaposing its performance against other prominent HDAC inhibitors and offering researchers detailed experimental insights.

This compound distinguishes itself as a selective inhibitor of class I and class IIb HDACs, a property that underpins its potent anti-tumor activity. RNA-seq analysis serves as a powerful tool to confirm the engagement of these targets by cataloging the downstream changes in gene expression. Treatment of cancer cells with this compound leads to a significant alteration of the transcriptome, providing a clear signature of its biological impact.

Comparative Analysis of Transcriptomic Changes

To contextualize the effects of this compound, we compare its impact on gene expression with that of other well-established HDAC inhibitors: the pan-HDAC inhibitor Panobinostat, and the class I-selective inhibitor Romidepsin.

InhibitorCell Line/ModelTreatment ConditionsNo. of Upregulated GenesNo. of Downregulated GenesKey Affected Pathways
This compound CML Mouse Model10 mg/kg for 24h2672773MYC and E2F target suppression, Immune response activation, Apoptosis, Interferon signaling[1]
Panobinostat Neuroblastoma Cells10 nM for 12h2013695Cell cycle arrest, Apoptosis[2]
Romidepsin CTCL Cell Lines5 nM for 16h49493Cell cycle, Hippo pathway, JAK/STAT signaling[3]
Vorinostat (SAHA) NK-92 Cells1 µM for 24h18291991Immune response, Cytokine production[4]

Note: The data presented is compiled from different studies and experimental conditions, and direct comparison should be made with caution.

A key differentiator for this compound is its distinct impact on inflammatory and interferon response pathways when compared to the pan-HDAC inhibitor Panobinostat[5]. This suggests a unique mechanism of action that extends beyond general HDAC inhibition.

Experimental Protocols

Reproducible and robust RNA-seq analysis is predicated on meticulous experimental execution. Below is a generalized protocol for assessing HDAC inhibitor target engagement in cell lines.

Cell Culture and Treatment
  • Culture cancer cell lines (e.g., MM1S multiple myeloma cells) in appropriate media and conditions until they reach approximately 80% confluency.

  • Treat cells with either this compound (e.g., 100 nM), a comparator HDAC inhibitor, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24 hours).

  • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

RNA Extraction and Quality Control
  • Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Treat RNA samples with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples with high purity (A260/280 ratio ~2.0) and integrity (RIN > 8) are suitable for library preparation.

RNA-seq Library Preparation and Sequencing
  • Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Quantify the final libraries and assess their size distribution.

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

Data Analysis
  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Align the reads to a reference genome using a splice-aware aligner such as STAR.

  • Quantify gene expression levels to generate a count matrix using tools like featureCounts.

  • Perform differential gene expression analysis between treated and control samples using packages like DESeq2 in R.

  • Identify significantly differentially expressed genes based on a defined fold change and adjusted p-value threshold (e.g., |log2(Fold Change)| > 1 and padj < 0.05).

  • Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify perturbed biological processes.

Visualizing the Impact: Signaling Pathways and Workflows

To visually represent the mechanisms and processes involved in this compound's action, the following diagrams were generated using Graphviz.

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics cell_culture Cell Culture & Treatment rna_extraction RNA Extraction & QC cell_culture->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing qc Raw Read QC sequencing->qc alignment Alignment qc->alignment quantification Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway Pathway Analysis dea->pathway

RNA-seq experimental workflow for analyzing HDAC inhibitor effects.

Purinostat_Apoptosis_Pathway cluster_HDAC_inhibition HDAC Inhibition cluster_downstream_effects Downstream Effects Purinostat This compound HDAC1 HDAC1 Purinostat->HDAC1 inhibits HDAC2 HDAC2 Purinostat->HDAC2 inhibits p53 p53 up HDAC1->p53 HDAC2->p53 BAD BAD up p53->BAD Caspase9 Caspase-9 activation BAD->Caspase9 BCL_XL BCL-XL down BCL_XL->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase8 Caspase-8 activation Caspase8->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

This compound-induced apoptosis signaling pathway.

Purinostat_CellCycle_Pathway cluster_HDAC_inhibition HDAC Inhibition cluster_gene_regulation Gene Regulation cluster_cell_cycle Cell Cycle Progression Purinostat This compound HDACs HDACs Purinostat->HDACs inhibits cMYC c-MYC down HDACs->cMYC E2F1 E2F1 down HDACs->E2F1 G1_S_Transition G1/S Transition cMYC->G1_S_Transition E2F1->G1_S_Transition p21 p21 up p21->G1_S_Transition p27 p27 up p27->G1_S_Transition CellCycleArrest G1 Arrest Purinostat_Immune_Pathway cluster_HDAC_inhibition HDAC Inhibition cluster_gene_regulation Gene Regulation cluster_immune_response Immune Response Purinostat This compound HDACs HDACs Purinostat->HDACs inhibits IFN_gamma IFN-γ up HDACs->IFN_gamma CXCL10 CXCL10 up HDACs->CXCL10 T_cell_activation T-cell Activation IFN_gamma->T_cell_activation Immune_cell_recruitment Immune Cell Recruitment CXCL10->Immune_cell_recruitment Antitumor_Immunity Enhanced Antitumor Immunity T_cell_activation->Antitumor_Immunity Immune_cell_recruitment->Antitumor_Immunity

References

Synergistic Effects of Purinostat Mesylate with Other Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Purinostat mesylate (PM), a selective inhibitor of histone deacetylases (HDACs) class I and IIb, with other anticancer agents. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

This compound in Combination with BPTES (GLS1 Inhibitor) in Chronic Myelogenous Leukemia (CML)

The combination of this compound with the glutaminase (GLS1) inhibitor BPTES has demonstrated significant synergistic effects in eradicating Chronic Myelogenous Leukemia (CML) stem cells, particularly in tyrosine kinase inhibitor (TKI) resistant models.[1][2][3]

Quantitative Data Summary
MetricCell TypeTreatmentResultReference
Cell Viability CD34+ CML patient cellsPM + BPTESSynergistic reduction in viable cell numbers[2]
Apoptosis CD34+ CML patient cellsPM + BPTESSynergistic induction of apoptosis (Annexin-V/PI staining)[2]
Colony Formation BCR-ABL(T315I) CML mouse bone marrow cellsPM + BPTESSignificant reduction in colony formation compared to single agents[1]
In Vivo Efficacy BCR-ABL(T315I) CML mouse modelPMF + BPTESSignificant prolongation of survival compared to monotherapy[1]

*PMF refers to an injectable formulation of this compound.

Experimental Protocols

In Vitro Cell Viability and Apoptosis Assay: [1][2]

  • Cell Lines: LAMA84 and K562 human CML cell lines, and CD34+ cells isolated from CML patients.

  • Culture Conditions: LAMA84 and K562 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. CD34+ CML cells were cultured in serum-free medium containing SCF, TPO, Flt-3 ligand, and IL-3.

  • Drug Treatment: Cells were treated with varying concentrations of this compound and BPTES for 48 hours.

  • Analysis: Cell viability was assessed by trypan blue exclusion and flow cytometry. Apoptosis was measured by Annexin-V and propidium iodide (PI) staining followed by flow cytometry.

Colony Formation Assay: [1]

  • Cells: Bone marrow cells from a BCR-ABL(T315I)-induced CML mouse model were used.

  • Plating: 1 x 10^4 GFP+ cells were plated in MethoCult™ medium.

  • Treatment: Cells were treated with specified concentrations of this compound and/or BPTES.

  • Analysis: Colonies were counted after 7 days of incubation.

In Vivo CML Mouse Model: [1]

  • Model: BCR-ABL(T315I)-induced TKI-resistant CML mouse model.

  • Treatment: Mice were treated with an injectable formulation of this compound (PMF) and/or BPTES.

  • Analysis: Survival of the mice was monitored. At the experimental endpoint, histological analysis of organs such as the lungs and spleen was performed to assess leukemia cell infiltration.

Signaling Pathways and Mechanism of Synergy

The synergistic effect of this compound and BPTES is attributed to the dual targeting of critical pathways for leukemia stem cell (LSC) survival and metabolism.

  • This compound (HDACi): Inhibits class I and IIb HDACs, leading to the repression of key survival factors for LSCs, including c-Myc, β-Catenin, E2f, Ezh2, and the mTOR pathway.[1][3]

  • BPTES (GLS1i): Inhibits glutaminase, a key enzyme in glutamine metabolism, which is upregulated in LSCs treated with this compound alone. This combination leads to a metabolic crisis in the LSCs.[1]

The combination of PMF and BPTES synergistically eradicates LSCs by altering multiple key proteins and signaling pathways critical for their survival and self-renewal.[1][3]

Synergy_Mechanism_PM_BPTES cluster_0 This compound (HDACi) cluster_1 BPTES (GLS1i) cluster_2 Signaling Pathways cluster_3 Metabolic Pathway PM Purinostat Mesylate HDAC HDAC I/IIb PM->HDAC inhibits BPTES BPTES GLS1 GLS1 BPTES->GLS1 inhibits cMyc c-Myc betaCatenin β-Catenin mTOR mTOR LSC_Survival LSC Survival & Self-Renewal HDAC->LSC_Survival suppresses pathways for cMyc->LSC_Survival betaCatenin->LSC_Survival mTOR->LSC_Survival Apoptosis Apoptosis LSC_Survival->Apoptosis inhibition leads to Glutaminolysis Glutaminolysis Glutaminolysis->LSC_Survival supports GLS1->Glutaminolysis

Synergistic mechanism of this compound and BPTES.

This compound in Combination with Pomalidomide and Dexamethasone in Multiple Myeloma

Preclinical and early clinical data suggest a strong synergistic activity of this compound when combined with the immunomodulatory agent pomalidomide and dexamethasone in the treatment of relapsed/refractory multiple myeloma (r/r MM).[1]

Quantitative Data Summary

Detailed quantitative preclinical data on the synergy between this compound, pomalidomide, and dexamethasone is not extensively published in peer-reviewed literature. However, a phase Ib/IIa clinical trial (NCT06484829) is underway to evaluate the efficacy and safety of this combination.[2] Preclinical studies have shown that this compound exhibits excellent antitumor activity in multiple myeloma cell lines and mouse models, outperforming the pan-HDAC inhibitor panobinostat.[1]

MetricCell Type/ModelTreatmentResultReference
In Vitro Activity MM cell linesPM + Pomalidomide + DexamethasoneMention of "strong synergistic activity"[1]
Clinical Trial r/r MM patientsPM + Pomalidomide + DexamethasonePhase Ib/IIa trial ongoing to determine MTD, RP2D, safety, and efficacy[2]
Experimental Protocols

Detailed preclinical experimental protocols for the three-drug combination are not publicly available at this time. The ongoing clinical trial protocol involves a dose-escalation phase (Ib) to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by a Phase IIa to evaluate safety and preliminary efficacy.[2]

Signaling Pathways and Hypothesized Mechanism of Synergy

The synergistic effect of this combination is likely due to the multi-pronged attack on key survival pathways in multiple myeloma cells.

  • This compound (HDACi): As a selective HDAC I/IIb inhibitor, it is expected to induce apoptosis and suppress essential tumor survival factors in myeloma cells.[1]

  • Pomalidomide (IMiD): An immunomodulatory drug that induces the degradation of Ikaros and Aiolos (IKZF1 and IKZF3), leading to downstream inhibition of MYC and IRF4, which are critical for myeloma cell survival. Pomalidomide also has immunomodulatory effects, enhancing T-cell and NK-cell activity.

  • Dexamethasone: A corticosteroid that has direct pro-apoptotic effects on myeloma cells and can also reduce inflammation.

The combination of these three agents likely leads to a more profound and sustained inhibition of myeloma cell growth and survival by targeting both intrinsic cancer cell pathways and modulating the tumor microenvironment.

Synergy_Mechanism_PM_Pom_Dex cluster_0 Combination Therapy cluster_1 Myeloma Cell cluster_2 Immune Microenvironment PM Purinostat Mesylate HDAC HDAC I/IIb PM->HDAC inhibits Pom Pomalidomide Cereblon Cereblon Pom->Cereblon binds to Immune_Cells T-cells & NK-cells Pom->Immune_Cells activates Dex Dexamethasone Apoptosis Apoptosis Dex->Apoptosis induces Survival_Pathways Pro-Survival Pathways HDAC->Survival_Pathways suppresses IKZF1_3 IKZF1/3 Cereblon->IKZF1_3 degrades MYC_IRF4 MYC/IRF4 IKZF1_3->MYC_IRF4 represses MYC_IRF4->Survival_Pathways drives Survival_Pathways->Apoptosis inhibition induces Immune_Cells->Apoptosis enhances killing

Hypothesized synergistic mechanism in multiple myeloma.

Conclusion

This compound demonstrates significant synergistic potential when combined with other anticancer agents that target distinct but complementary pathways. The combination with the GLS1 inhibitor BPTES in CML is well-documented, providing a strong rationale for its clinical development. The combination with pomalidomide and dexamethasone in multiple myeloma is also promising, with ongoing clinical trials expected to provide more definitive data. This guide will be updated as more preclinical and clinical data become available.

References

A Head-to-Head Comparison of Purinostat Mesylate and SAHA (Vorinostat) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two prominent histone deacetylase inhibitors, Purinostat mesylate and the FDA-approved SAHA (vorinostat), reveals key differences in their selectivity, potency, and clinical applications. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology and epigenetic modulation.

This compound and Suberoylanilide Hydroxamic Acid (SAHA), commercially known as vorinostat, are both potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition leads to hyperacetylation of histones and other non-histone proteins, resulting in chromatin relaxation and altered gene transcription, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. While both compounds target HDACs, they exhibit distinct profiles in terms of their selectivity and reported efficacy in various cancer models.

Mechanism of Action and Selectivity

Both this compound and SAHA are hydroxamic acid-based HDAC inhibitors that chelate the zinc ion in the active site of the enzymes, thereby blocking their deacetylase activity. However, they differ in their selectivity for various HDAC isoforms.

SAHA (vorinostat) is considered a pan-HDAC inhibitor, demonstrating activity against both class I (HDAC1, 2, 3) and class II (HDAC6, 7) enzymes at nanomolar concentrations.[1][2] This broad-spectrum inhibition affects a wide range of cellular processes.

This compound , in contrast, is a selective inhibitor targeting class I (HDAC1, 2, 3, 8) and class IIb (HDAC6, 10) HDACs with high potency.[3] Notably, it has been reported to possess a higher selectivity and inhibitory activity on class I and IIb HDACs compared to several other approved HDAC inhibitors, including vorinostat.[4] This enhanced selectivity may contribute to a more targeted therapeutic effect and potentially a different safety profile.

Comparative Performance Data

To facilitate a direct comparison, the following tables summarize the available quantitative data on the inhibitory activity and cellular effects of this compound and SAHA.

Table 1: In Vitro HDAC Inhibition

HDAC IsoformThis compound IC₅₀ (nM)SAHA (vorinostat) IC₅₀ (nM)
Class I
HDAC10.81[3]10[2][5]
HDAC21.4[3]~10-20
HDAC31.7[3]20[2][5]
HDAC83.8[3]-
Class IIa
HDAC41072[3]-
HDAC5426[3]-
HDAC7690[3]-
HDAC9622[3]-
Class IIb
HDAC611.5[3]-
HDAC101.1[3]-
Class IV
HDAC113348[3]-

Note: IC₅₀ values can vary depending on the assay conditions. Data presented here is for comparative purposes.

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (nM)SAHA (vorinostat) IC₅₀ (µM)
LAMA84Chronic Myeloid LeukemiaLow nM range[6]-
188 BL-2B-cell LeukemiaLow nM range[6]-
Ph+ B-ALL primary cellsAcute Lymphoblastic LeukemiaLow nM range[6]-
Various Hematologic Tumor Cell LinesHematologic MalignanciesRobust antitumor activity[6]-
SW-982Synovial Sarcoma-8.6[7]
SW-1353Chondrosarcoma-2.0[7]

Signaling Pathways

The downstream effects of HDAC inhibition by this compound and SAHA are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

This compound has been shown to downregulate key oncogenic pathways. In preclinical models of Philadelphia chromosome-positive (Ph+) leukemia, it induced apoptosis and downregulated BCR-ABL and c-MYC expression.[6] Further studies in chronic myelogenous leukemia (CML) stem cells revealed that this compound represses several critical survival factors including c-Myc, β-Catenin, E2f, Ezh2, Alox5, and mTOR.[8]

cluster_downstream Downregulated Survival Factors Purinostat Purinostat Mesylate HDAC_I_IIb HDAC Class I & IIb Purinostat->HDAC_I_IIb Inhibits cMyc c-Myc HDAC_I_IIb->cMyc Represses betaCatenin β-Catenin HDAC_I_IIb->betaCatenin Represses E2f E2f HDAC_I_IIb->E2f Represses Ezh2 Ezh2 HDAC_I_IIb->Ezh2 Represses Alox5 Alox5 HDAC_I_IIb->Alox5 Represses mTOR mTOR HDAC_I_IIb->mTOR Represses

Signaling pathway affected by this compound.

SAHA (vorinostat) has been demonstrated to interfere with multiple signaling cascades. In cutaneous T-cell lymphoma, it modifies the T-cell receptor (TCR), MAPK, and JAK-STAT signaling pathways.[9] In prostate cancer cells, SAHA induces apoptosis via the Akt/FOXO3a signaling pathway.[10]

cluster_pathways Modulated Signaling Pathways SAHA SAHA (vorinostat) HDAC_I_II HDAC Class I & II SAHA->HDAC_I_II Inhibits TCR TCR Signaling HDAC_I_II->TCR Modulates MAPK MAPK Pathway HDAC_I_II->MAPK Modulates JAK_STAT JAK-STAT Pathway HDAC_I_II->JAK_STAT Modulates Akt_FOXO3a Akt/FOXO3a Pathway HDAC_I_II->Akt_FOXO3a Modulates

Signaling pathways affected by SAHA (vorinostat).

Clinical Development and Applications

SAHA (vorinostat) is approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[11] It has been and continues to be evaluated in numerous clinical trials for a wide range of solid and hematologic malignancies, both as a monotherapy and in combination with other anti-cancer agents.[11][12][13][14]

This compound is a novel inhibitor that has shown potent preclinical activity, particularly in hematologic malignancies.[6] It has been granted Investigational New Drug (IND) approval by the FDA and the Chinese National Medical Products Administration (NMPA) for clinical trials.[4] A first-in-human phase I trial has demonstrated its safety and efficacy in relapsed/refractory multiple myeloma and lymphoma.[15][16] Preclinical studies have suggested that this compound exhibits stronger antitumor activity than the pan-HDAC inhibitor panobinostat in certain models.[17]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are representative protocols for assays commonly used to evaluate HDAC inhibitors.

HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit HDAC enzyme activity using a fluorogenic substrate.

start Start prep_reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor (Purinostat/SAHA) start->prep_reagents add_inhibitor Add Inhibitor to Microplate Wells prep_reagents->add_inhibitor add_enzyme Add HDAC Enzyme add_inhibitor->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate incubate Incubate at RT add_substrate->incubate add_developer Add Developer Solution incubate->add_developer read_fluorescence Read Fluorescence (Ex/Em) add_developer->read_fluorescence analyze Analyze Data (Calculate IC₅₀) read_fluorescence->analyze end End analyze->end

Workflow for a fluorometric HDAC inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound or SAHA). Prepare working solutions of HDAC enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the HDAC enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 30-60 minutes).

  • Stop and Develop: Add a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the IC₅₀ value.[8][18][19][20]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_inhibitor Add Inhibitor (Purinostat/SAHA) seed_cells->add_inhibitor incubate_cells Incubate (24-72h) add_inhibitor->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC₅₀) read_absorbance->analyze end End analyze->end

Workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or SAHA and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[1][9][21][22]

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

start Start implant_cells Implant Tumor Cells into Immunocompromised Mice start->implant_cells tumor_growth Allow Tumors to Establish implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Inhibitor (Purinostat/SAHA) or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint: - Tumor Growth Inhibition - Survival Analysis monitor->endpoint end End endpoint->end

Workflow for an in vivo tumor xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice to different treatment groups (vehicle control, this compound, SAHA).

  • Drug Administration: Administer the compounds to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group. A survival study may also be conducted.[2][3][23][24]

Conclusion

This compound and SAHA (vorinostat) are both significant players in the field of HDAC inhibition. SAHA, as a pan-HDAC inhibitor, has established its clinical utility in CTCL. This compound, with its more selective profile for class I and IIb HDACs, demonstrates considerable promise, particularly in hematologic malignancies, and warrants further clinical investigation. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the desired signaling pathway modulation, and the therapeutic window. The experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these and other novel HDAC inhibitors.

References

Safety Operating Guide

Proper Disposal of Purinostat Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of purinostat mesylate, a selective inhibitor of histone deacetylases (HDACs) used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant and are not released into the environment.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for understanding its potential interactions and for safe handling during the disposal process.

PropertyValue
Chemical FormulaC24H30N10O6S
Molecular Weight586.62 g/mol [1][2]
AppearancePowder
Storage Temperature-20°C (powder) or -80°C (in solvent)[1]
Incompatible MaterialsStrong acids/alkalis, strong oxidizing/reducing agents[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be collected in a separate, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container labeled as hazardous chemical waste. Do not mix with other incompatible waste streams.

3. Spillage Decontamination:

  • In the event of a spill, prevent further leakage or spreading.[1]

  • Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials from the cleanup and place them in a designated hazardous waste container for disposal according to Section 13 of the safety data sheet.[1]

4. Labeling and Storage of Waste:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Toxic to Aquatic Life").

  • Store waste containers in a designated, secure area away from incompatible materials, direct sunlight, and sources of ignition.[1]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.

  • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • The ultimate disposal method must be in accordance with federal, state, and local environmental regulations. The recommended method is disposal at an approved waste disposal plant.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_waste_type Waste Segregation cluster_collection Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Identify this compound for Disposal assess Consult Safety Data Sheet (SDS) start->assess hazards Harmful if Swallowed Very Toxic to Aquatic Life assess->hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe waste_type Determine Waste Form ppe->waste_type solid Solid Waste (Powder, Contaminated Materials) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed, Leak-Proof Hazardous Waste Container liquid->collect_liquid storage Store in Designated, Secure Area collect_solid->storage collect_liquid->storage disposal Arrange for Collection by Approved Waste Disposal Contractor storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Purinostat mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Purinostat mesylate, a selective inhibitor of histone deacetylases (HDACs). Adherence to these procedures is essential to ensure personal safety and maintain a safe laboratory environment. This compound is classified as a hazardous compound and requires specific handling protocols.

Hazard Identification and Engineering Controls

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. As with many cytotoxic agents, it is crucial to minimize exposure. The primary engineering control for handling this compound is a certified biological safety cabinet (BSC) or a chemical fume hood to prevent the generation of airborne particles and aerosols[2][3]. All manipulations of the powdered form or solutions should be conducted within these ventilated enclosures.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationStandard/Recommendation
Hand Protection Double gloving with chemotherapy-tested nitrile gloves.ASTM D6978[1]. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured[1]. The outer glove should be worn over the gown cuff.
Body Protection Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Gowns should be certified for protection against hazardous drugs[3][4]. Gowns must be changed every 2-3 hours or immediately after a spill or splash[1].
Eye and Face Protection Safety goggles and a face shield, or a full-face respirator.Should be worn whenever there is a risk of splashing or aerosol generation, especially when working outside of a BSC[3][4][5].
Respiratory Protection A NIOSH-certified N95 or higher respirator.Required when there is a risk of generating airborne powder or aerosols, particularly during spill cleanup outside of a ventilated enclosure[3][5].
Foot Protection Disposable shoe covers.To be worn in the designated handling area and removed before exiting to prevent the spread of contamination[1][2].

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare handling area in BSC/fume hood A->B C Verify availability of spill kit and waste containers B->C D Carefully weigh and reconstitute this compound C->D Proceed to handling E Perform experimental procedures D->E F Decontaminate work surfaces E->F Proceed to cleanup G Segregate and dispose of waste F->G H Doff PPE in correct order G->H I Wash hands thoroughly H->I

References

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